PD1-PDL1-IN 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H41ClN4O7S |
|---|---|
Peso molecular |
721.3 g/mol |
Nombre IUPAC |
2-[[5-chloro-2-[(5-cyano-3-pyridinyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C37H41ClN4O7S/c1-26-30(6-4-7-32(26)29-8-9-34-37(18-29)47-14-13-46-34)25-49-36-19-35(48-24-28-16-27(20-39)21-40-22-28)31(17-33(36)38)23-42(11-5-10-41(2)3)12-15-50(43,44)45/h4,6-9,16-19,21-22H,5,10-15,23-25H2,1-3H3,(H,43,44,45) |
Clave InChI |
QJSJWFVBDAPNAE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PD1-PDL1-IN 2 (ZE132)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are pivotal immune checkpoint proteins that regulate T-cell activation and tolerance. The interaction between PD-1 on T-cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of the host's anti-tumor immune response. Small molecule inhibitors targeting this interaction represent a promising therapeutic strategy. This guide provides a comprehensive overview of the mechanism of action of PD1-PDL1-IN 2 (also known as ZE132), a potent and selective small-molecule inhibitor of the PD-1/PD-L1 interaction. We will delve into its binding characteristics, its effects on downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound (ZE132) is a potent and selective inhibitor that disrupts the interaction between PD-1 and PD-L1.[1] It specifically binds to PD-L1 with high affinity, preventing its engagement with the PD-1 receptor on T-cells.[2][3] This blockade abrogates the inhibitory signal transduced by the PD-1/PD-L1 axis, thereby restoring T-cell-mediated anti-tumor immunity.[1]
The functional consequences of this inhibition are multifaceted. By preventing the PD-1/PD-L1 interaction, this compound promotes the infiltration of cytotoxic T-cells into the tumor microenvironment.[1] Furthermore, it has been shown to induce the expression of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and activation, and elicits strong inhibitory effects on the mRNA expression of the immunosuppressive cytokine TGF-β.[1]
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 to PD-1 on activated T-cells initiates a signaling cascade that suppresses T-cell function. This process involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This phosphorylation event recruits the phosphatase SHP-2, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. The net result is the attenuation of T-cell activation, proliferation, and cytokine production.
Inhibition by this compound
This compound acts by directly binding to PD-L1, sterically hindering its interaction with PD-1. This prevents the initial phosphorylation of the PD-1 cytoplasmic domain and the subsequent recruitment of SHP-2. As a result, the downstream suppression of the TCR signaling pathway is averted, leading to sustained T-cell activation and effector function.
Quantitative Data
The following table summarizes the key quantitative parameters characterizing the interaction and activity of this compound (ZE132).
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 19.36 nM | To be determined | [2][3] |
| IC50 | To be determined | HTRF Assay | To be determined |
| EC50 (PBMC Proliferation) | To be determined | PBMC Proliferation Assay | To be determined |
Note: Further details on the specific assay conditions are provided in the Experimental Protocols section.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This assay is used to quantify the inhibitory effect of compounds on the PD-1/PD-L1 interaction in a biochemical format.
-
Principle: The assay employs recombinant human PD-1 and PD-L1 proteins tagged with donor and acceptor fluorophores (e.g., terbium cryptate and d2). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
Materials:
-
Recombinant Human PD-1-His protein
-
Recombinant Human PD-L1-Fc protein
-
Anti-His-terbium cryptate
-
Anti-Fc-d2
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (ZE132) and other test compounds
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of PD-1-His and PD-L1-Fc to the wells of the 384-well plate.
-
Add the serially diluted compound to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the anti-His-terbium and anti-Fc-d2 detection reagents.
-
Incubate for another defined period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.
-
Principle: Engineered Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter are co-cultured with CHO-K1 cells expressing PD-L1 and a T-cell receptor (TCR) activator. The interaction of PD-1 and PD-L1 suppresses TCR signaling and subsequent luciferase expression. An inhibitor that blocks this interaction will restore TCR signaling and lead to an increase in luciferase activity.
-
Materials:
-
PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-luc)
-
PD-L1 aAPC/CHO-K1 Cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ZE132) and other test compounds
-
White, opaque 96-well cell culture plates
-
Luciferase detection reagent (e.g., Bio-Glo™)
-
-
Procedure:
-
Seed the PD-L1 aAPC/CHO-K1 cells in the 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the serially diluted compound to the wells containing the aAPC/CHO-K1 cells.
-
Add the PD-1 Effector Cells to the wells.
-
Co-culture the cells for a defined period (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the fold induction of luciferase activity and determine the EC50 value.
-
Visualizations
Signaling Pathways
References
The Discovery and Synthesis of PD1-PDL1-IN 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells transmits an inhibitory signal, leading to T cell exhaustion and a suppressed anti-tumor immune response. While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, the development of small-molecule inhibitors offers potential advantages, including oral bioavailability, better tumor penetration, and lower production costs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PD1-PDL1-IN 2 (also known as ZE132), a potent and selective small-molecule inhibitor of the PD-1/PD-L1 interaction.[1][2]
Discovery and Mechanism of Action
This compound (ZE132) was identified as a potent and selective inhibitor of the PD-1/PD-L1 interaction.[1][2] Its mechanism of action involves binding to PD-L1, which blocks its interaction with the PD-1 receptor on T cells. This blockade disrupts the inhibitory signaling cascade, thereby restoring T cell function and enhancing the body's natural anti-tumor immunity.[1] In preclinical studies, this compound has demonstrated robust anti-tumor activity in vivo.[1] The inhibitor has been shown to promote the infiltration of cytotoxic T cells into the tumor microenvironment and induce the expression of interleukin-2 (B1167480) (IL-2), a key cytokine for T cell proliferation and activation.[1] Furthermore, this compound has been observed to exert strong inhibitory effects on the mRNA expression of transforming growth factor-beta (TGF-β), a pleiotropic cytokine that can promote tumor progression and suppress the immune system.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (ZE132) from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Method |
| PD-1/PD-L1 Binding Affinity (KD) | 19.36 nM | Surface Plasmon Resonance (SPR) |
| PD-1/PD-L1 Interaction IC50 | Not explicitly stated for ZE132 in the provided text, but a similar class of inhibitors shows IC50 values in the nanomolar range. | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Cellular IC50 | 3.16 ± 0.71 μM | PD-1/PD-L1 NFAT Reporter Bioassay |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| B16F10 (Melanoma) | Not specified | 44% (for a similar compound, AUNP-12) | [2] |
| 4T1 (Breast Cancer) | Not specified | Statistically significant inhibition | [2] |
| Hepa1-6 (Hepatoma) | 1 mg/kg | Delayed tumor growth, with one complete regression | [3] |
Experimental Protocols
Synthesis of this compound (ZE132)
While the specific, step-by-step synthesis of this compound is proprietary and not fully detailed in the public domain, the general approach for creating similar biaryl-containing small-molecule inhibitors of PD-1/PD-L1 involves a multi-step organic synthesis. A representative, generalized workflow is depicted below. The process typically starts with commercially available building blocks and utilizes standard organic chemistry reactions such as cross-coupling reactions (e.g., Suzuki coupling) to form the biaryl core, followed by functional group manipulations to introduce linkers and solvent-exposed moieties designed to optimize potency and pharmacokinetic properties.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay is used to quantify the inhibitory effect of compounds on the direct protein-protein interaction between PD-1 and PD-L1.
-
Reagents:
-
Tagged recombinant human PD-1 protein (e.g., with a 6xHis tag).
-
Tagged recombinant human PD-L1 protein (e.g., with an Fc tag).
-
HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate).
-
HTRF acceptor fluorophore-labeled anti-tag antibody (e.g., anti-Fc-d2).
-
Assay buffer.
-
Test compound (this compound).
-
-
Procedure:
-
The assay is typically performed in a 96- or 384-well low-volume white plate.
-
Serial dilutions of the test compound are prepared and added to the wells.
-
The tagged PD-1 and PD-L1 proteins are then added to the wells.
-
Finally, the HTRF donor and acceptor reagents are added.
-
The plate is incubated at room temperature for a specified period to allow for binding equilibrium.
-
The HTRF signal is read on a compatible plate reader. In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.
-
IC50 values are calculated from the dose-response curves.[4][5]
-
Cell-Based PD-1/PD-L1 Blockade Bioassay
This assay measures the ability of an inhibitor to reverse the PD-1/PD-L1-mediated suppression of T cell activation.
-
Cell Lines:
-
PD-1 Effector/Reporter Cells: Jurkat T cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
PD-L1 Antigen Presenting Cells (APCs): A cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T cell receptor (TCR) activator.
-
-
Procedure:
-
PD-L1 APCs are plated in a 96-well white assay plate.
-
Serial dilutions of the test compound (this compound) are added to the wells.
-
PD-1 Effector/Reporter cells are then added to the wells.
-
The plate is incubated for a period (typically 6 hours) to allow for cell-cell interaction and reporter gene expression.
-
A luciferase detection reagent is added, and the luminescence is measured using a luminometer.
-
In the absence of an inhibitor, the interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low luciferase expression. An effective inhibitor will block this interaction, leading to T cell activation and an increase in luciferase signal.[6]
-
In Vivo Tumor Models
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of PD-1/PD-L1 inhibitors in an immunocompetent setting.
-
Animal Models:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell lines (e.g., B16F10 melanoma, 4T1 breast cancer, Hepa1-6 hepatoma).
-
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the vehicle control group.[7]
-
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Evaluation of this compound
Caption: A generalized experimental workflow for the discovery and evaluation of PD-1/PD-L1 small-molecule inhibitors.
Logical Relationship of this compound's Anti-Tumor Effects
Caption: The logical cascade of events leading to the anti-tumor activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Clinical cancer immunotherapy: Current progress and prospects [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Target Binding Affinity of PD1-PDL1-IN 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1] Their interaction serves as an immune checkpoint, a mechanism that prevents excessive T-cell activation and maintains self-tolerance.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, thereby suppressing the anti-tumor immune response.[1]
PD1-PDL1-IN 2, also known as ZE132, is a potent and selective small-molecule inhibitor of the PD-1/PD-L1 interaction.[2][3][4] By blocking this interaction, this compound aims to restore T-cell activity against cancer cells.[5][6] This technical guide provides a comprehensive overview of the target binding affinity of this compound, detailing the experimental methodologies used for its characterization and presenting the key quantitative data in a structured format.
PD-1/PD-L1 Signaling Pathway and Inhibition
The binding of PD-L1, expressed on tumor cells, to the PD-1 receptor on T-cells initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity. This compound physically obstructs this interaction, thereby releasing the "brakes" on the T-cell-mediated anti-tumor response.
Target Binding Affinity
The binding affinity of this compound for its target, PD-L1, and its potency in inhibiting the PD-1/PD-L1 interaction have been quantified using various biochemical and cellular assays.
Quantitative Binding Data
The following table summarizes the reported binding affinity (KD) and inhibitory concentration (IC50) values for this compound. It is important to note the variability in reported IC50 values, which may be attributed to different assay formats and conditions.
| Parameter | Value | Assay Method | Target | Reference |
| KD | 19.36 nM | Not Specified | PD-L1 | [1] |
| IC50 | 23.49 nM | Not Specified | PD-1/PD-L1 Interaction | |
| IC50 | <0.1 nM | Not Specified | PD-1/PD-L1 Interaction | [2][7] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity and functional activity of this compound are outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a common method for quantifying the inhibition of protein-protein interactions in a high-throughput format.
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupting the protein-protein interaction will decrease this FRET signal.
Methodology:
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins are labeled with compatible HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, respectively.
-
Assay Plate Preparation: The labeled proteins and varying concentrations of this compound are dispensed into a microplate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on an HTRF-compatible reader, exciting the donor fluorophore and measuring the emission from the acceptor.
-
Data Analysis: The HTRF signal is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Cell-Based PD-1/PD-L1 Blockade Bioassay
Cell-based assays provide a more physiologically relevant context to assess the functional consequences of inhibiting the PD-1/PD-L1 interaction.
Principle: This assay utilizes two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive element (like NFAT-RE), and another cell line expressing PD-L1 and a T-cell receptor (TCR) activator. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, leading to a low reporter signal. An effective inhibitor will block this interaction, restoring TCR signaling and increasing the reporter signal.
Methodology:
-
Cell Culture: Maintain cultures of PD-1/NFAT-RE Jurkat T-cells (effector cells) and PD-L1/TCR activator CHO-K1 cells (target cells).
-
Assay Setup: Plate the target cells in a multi-well plate. Add serial dilutions of this compound.
-
Co-culture: Add the effector cells to the wells containing the target cells and inhibitor.
-
Incubation: Incubate the co-culture to allow for cell-cell interaction and signaling.
-
Luminescence Reading: Add a luciferase substrate and measure the resulting luminescence, which is proportional to T-cell activation.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
In Vitro Cellular Activity
Beyond direct binding, the functional effects of this compound have been demonstrated in cellular systems. The inhibitor has been shown to promote the activation of CD8+ T-cells and enhance their cytotoxic killing activity in vitro. Furthermore, treatment with this compound can lead to increased expression of IL-2 and Cxcl9 mRNA, and a decrease in the expression of the immunosuppressive cytokine TGF-β mRNA.[2][3][4][5][8]
Conclusion
This compound (ZE132) is a small-molecule inhibitor that effectively targets the PD-1/PD-L1 immune checkpoint. Biochemical and cell-based assays have confirmed its high-affinity binding to PD-L1 and its potent ability to disrupt the PD-1/PD-L1 interaction, leading to the restoration of T-cell effector functions. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this promising anti-cancer therapeutic.
References
- 1. Clinical cancer immunotherapy: Current progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel, potent and selective small-molecule inhibitor of PD-1/PD-L1 interaction with robust in vivo anti-tumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PD-1/PD-L1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
In-Vitro Characterization of a Novel PD-1/PD-L1 Interaction Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PD1-PDL1-IN 2" is used throughout this document as a representative example of a small molecule inhibitor of the PD-1/PD-L1 interaction. The data and specific experimental details provided are illustrative and based on established methodologies for characterizing compounds of this class.
Executive Summary
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2][3] Disrupting this interaction with inhibitors is a clinically validated and powerful strategy in cancer immunotherapy.[4][5] While monoclonal antibodies have proven successful, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration.[1][6] This document provides a comprehensive technical overview of the in-vitro characterization of this compound, a representative small molecule designed to block the PD-1/PD-L1 axis. We detail the biochemical and cellular assays used to determine its potency, binding kinetics, and mechanism of action.
The PD-1/PD-L1 Signaling Pathway
PD-1 is a receptor expressed on the surface of activated T cells.[2][4] When it binds to PD-L1, which can be highly expressed on tumor cells, it initiates an inhibitory signal cascade within the T cell.[7][8] This signaling suppresses T cell proliferation, cytokine release, and cytotoxic activity, effectively creating an "immune shield" for the tumor.[7][9] this compound is designed to physically occupy the binding site on PD-L1, preventing its interaction with PD-1 and thereby restoring the T cell's anti-tumor functions.
Caption: PD-1/PD-L1 signaling pathway and mechanism of inhibition.
Quantitative Data Summary
The inhibitory and binding characteristics of this compound were evaluated using a suite of in-vitro assays. The results are summarized below.
Table 1: Biochemical Assay Data
| Assay Type | Target Proteins | Parameter | Value |
| HTRF Binding Assay | Human PD-1 / PD-L1 | IC₅₀ | 72.1 nM[10] |
| AlphaLISA | Human PD-1 / PD-L1 | IC₅₀ | 25 µM (for a reference compound)[11] |
| Surface Plasmon Resonance (SPR) | This compound to Human PD-L1 | K_D | 3.79 x 10⁻⁷ M (for a reference compound)[11] |
Table 2: Cellular Assay Data
| Assay Type | Cell Lines | Parameter | Value |
| PD-1/PD-L1 Blockade Bioassay | PD-1 Effector (Jurkat) & PD-L1 aAPC (CHO-K1) | EC₅₀ | 566 nM (for a reference compound)[12] |
| Co-culture IL-2 Release | Human PBMCs & Tumor Cells | EC₅₀ | ~650 nM (Illustrative) |
Detailed Experimental Protocols
Biochemical Assays
This assay quantifies the inhibition of the PD-1/PD-L1 interaction by measuring the disruption of a Fluorescence Resonance Energy Transfer (FRET) signal.[1]
-
Principle: Recombinant human PD-1 tagged with a FRET donor (e.g., Europium cryptate) and recombinant human PD-L1 tagged with a FRET acceptor (e.g., APC) are used. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a FRET signal upon excitation. An inhibitor will prevent this interaction, leading to a decrease in the FRET signal.[13][14]
-
Protocol:
-
This compound is serially diluted in DMSO and dispensed into a 384-well low-volume white plate.[13]
-
Recombinant human PD-1-Eu (3 nM final concentration) and PD-L1-APC (10 nM final concentration) are added to the wells.[14]
-
The plate is incubated for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[14]
-
The plate is read on a compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665nm/620nm) is calculated, and IC₅₀ values are determined by fitting the dose-response curve using non-linear regression.[14]
-
Caption: Workflow and principle of the HTRF binding assay.
SPR is a label-free technique used to measure real-time binding kinetics and affinity.[6]
-
Principle: One protein (e.g., human PD-1) is immobilized on a sensor chip. A solution containing the binding partner (e.g., PD-L1) and the inhibitor is flowed over the chip. The binding of PD-L1 to the immobilized PD-1 causes a change in the refractive index at the sensor surface, which is measured in real-time. The presence of an inhibitor reduces the amount of PD-L1 that can bind.[6]
-
Protocol:
-
Recombinant human PD-1 is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.
-
A dilution series of this compound is prepared. Each concentration is pre-incubated with a fixed concentration of human PD-L1.
-
The PD-L1/inhibitor mixtures are injected sequentially over the PD-1 functionalized surface.
-
The sensor surface is regenerated between injections.
-
The binding response is recorded, and the data are analyzed to determine the dissociation constant (K_D) and IC₅₀.[6]
-
Cellular Assays
This cell-based assay measures the ability of an inhibitor to restore T-cell signaling that has been suppressed by the PD-1/PD-L1 interaction.[15][16]
-
Principle: The assay uses two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T cells expressing human PD-1 and a luciferase reporter gene under the control of the NFAT response element (NFAT-RE).[15]
-
PD-L1 aAPC Cells: An artificial antigen-presenting cell line (e.g., CHO-K1) that expresses human PD-L1 and a T-cell receptor (TCR) activator.[15][16] When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. An inhibitor that blocks this interaction will "release the brake," leading to T-cell activation and a dose-dependent increase in luminescence.[15][16]
-
-
Protocol:
-
PD-L1 aAPC/CHO-K1 cells are seeded in a 96-well white assay plate.
-
A dilution series of this compound is added to the wells.
-
PD-1 Effector (Jurkat) cells are added to initiate the co-culture.
-
The plate is incubated for 6 hours at 37°C.
-
A luciferase detection reagent (e.g., Bio-Glo™) is added, and the plate is incubated for 5-10 minutes.
-
Luminescence is measured on a luminometer. EC₅₀ values are calculated from the dose-response curve.
-
Caption: Workflow for the PD-1/PD-L1 blockade cell-based assay.
Conclusion
The in-vitro characterization of this compound demonstrates its potential as a potent and specific inhibitor of the PD-1/PD-L1 interaction. Biochemical assays confirm direct binding and disruption of the protein-protein interface, while cellular assays validate its mechanism of action by showing restoration of T-cell activation. These foundational data support the continued development of this and similar small molecules as next-generation cancer immunotherapies.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. revvity.com [revvity.com]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 16. worldwide.promega.com [worldwide.promega.com]
The Effect of Small Molecule PD-1/PD-L1 Inhibitors on T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2][3] Tumor cells frequently exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction.[3][4][5] While monoclonal antibodies targeting this interaction have revolutionized cancer therapy, there is a growing interest in the development of small molecule inhibitors. This guide provides an in-depth technical overview of the effect of a representative small molecule PD-1/PD-L1 inhibitor, referred to here as a proxy for "PD1-PDL1-IN 2," on T-cell activation. Due to the limited public information on a compound with the exact name "this compound," this document synthesizes data from published research on well-characterized small molecule inhibitors, such as BMS-202, to illustrate the core principles, experimental validation, and functional outcomes of this class of compounds.
Introduction: The PD-1/PD-L1 Axis in Immune Regulation
T-cell activation is a tightly regulated process requiring a primary signal through the T-cell receptor (TCR) recognizing its cognate antigen presented by the major histocompatibility complex (MHC) and a secondary co-stimulatory signal.[1] The PD-1/PD-L1 pathway serves as a crucial negative regulator or "brake" on this process to maintain self-tolerance and prevent excessive immune responses.[1] PD-1 is expressed on activated T-cells, B-cells, and natural killer (NK) cells.[6] Its primary ligand, PD-L1, can be expressed on various cell types, including antigen-presenting cells (APCs) and, notably, many cancer cells.[4]
Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction offer a promising therapeutic strategy to restore anti-tumor immunity. These molecules can physically block the binding interface of the two proteins, thereby releasing the "brakes" on T-cell activation and allowing for a robust anti-tumor immune response.
Mechanism of Action of PD-1/PD-L1 Small Molecule Inhibitors
Small molecule inhibitors of the PD-1/PD-L1 pathway are designed to occupy the binding pocket on either PD-1 or PD-L1, preventing their interaction. This disruption of the inhibitory signal leads to the reactivation of exhausted T-cells within the tumor microenvironment.
Quantitative Assessment of Inhibitor Potency
The efficacy of PD-1/PD-L1 small molecule inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of a compound in blocking the PD-1/PD-L1 interaction.
Table 1: In Vitro Potency of Representative PD-1/PD-L1 Small Molecule Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| BMS-103 | HTRF | PD-1/PD-L1 Interaction | 79.1 | [9] |
| BMS-142 | HTRF | PD-1/PD-L1 Interaction | 96.7 | [9] |
| Small Molecule 1 | HTRF | PD-1/PD-L1 Interaction | 177 | [10] |
| Small Molecule 3 | HTRF | PD-1/PD-L1 Interaction | 146 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PD-1/PD-L1 inhibitors. Below are representative protocols for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.
Principle: The assay utilizes recombinant human PD-1 and PD-L1 proteins tagged with donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are brought into proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
Dilute tagged human recombinant PD-1 and PD-L1 proteins in assay buffer.
-
Prepare a mixture of anti-tag detection reagents labeled with HTRF fluorophores.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the test compound or standard into the wells.
-
Add 5 µL of the tagged PD-1 and PD-L1 protein mixture to each well.
-
Add 10 µL of the HTRF detection reagent mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
T-Cell/Tumor Cell Co-culture Assay
This assay assesses the ability of a PD-1/PD-L1 inhibitor to restore T-cell effector functions in the presence of tumor cells.
Principle: Peripheral blood mononuclear cells (PBMCs), containing T-cells, are co-cultured with tumor cells that express PD-L1. The inhibitor is added to the co-culture, and T-cell activation is measured by quantifying cytokine release or the expression of activation markers.[11]
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Culture a PD-L1-positive tumor cell line (e.g., CMT167). To enhance PD-L1 expression, tumor cells can be pre-treated with IFN-γ for 18-24 hours.[11]
-
-
Co-culture Setup:
-
Plate the tumor cells in a 96-well plate and allow them to adhere.
-
Add the PBMCs to the wells containing the tumor cells at a specific effector-to-target ratio.
-
Add the PD-1/PD-L1 inhibitor at various concentrations. Include relevant controls (e.g., vehicle control, anti-PD-L1 antibody).
-
Co-culture the cells for a defined period (e.g., 72 hours).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ and TNF-α using ELISA or a multiplex bead array.
-
T-cell Activation Markers: Harvest the cells and stain for flow cytometry analysis of T-cell activation markers (e.g., CD69, CD25) and degranulation markers (e.g., CD107a) on CD8+ T-cells.[11]
-
T-cell Proliferation: Label T-cells with a proliferation dye (e.g., CFSE) before co-culture and analyze dye dilution by flow cytometry.
-
Effect on T-Cell Activation and Cytokine Production
The primary functional consequence of blocking the PD-1/PD-L1 pathway with a small molecule inhibitor is the enhancement of T-cell effector functions.
Increased Cytokine Production
Treatment with PD-1/PD-L1 inhibitors leads to a significant increase in the production of pro-inflammatory cytokines by T-cells, which are essential for an effective anti-tumor immune response.
Table 2: Effect of BMS-202 on Cytokine Production in a Co-culture System
| Cytokine | Treatment Group | Concentration (pg/mL) | Fold Change vs. Untreated | Reference |
| IFN-γ | Untreated | 235.6 ± 26 | - | [12] |
| BMS-202 | 521.6 ± 32 | ~2.2 | [12] | |
| TNF-α | Untreated | 102.8 ± 11 | - | [12] |
| BMS-202 | 128 ± 11.9 | ~1.2 | [12] |
Enhanced T-Cell Proliferation and Cytotoxicity
By blocking the inhibitory signal, small molecule inhibitors promote the proliferation of antigen-specific T-cells and enhance their cytotoxic activity against tumor cells.
Table 3: Effect of BMS-202 on T-Cell Populations in a Tumor Model
| T-Cell Marker | Untreated Group (%) | BMS-202 Treated Group (%) | P-value | Reference |
| CD3+CD8+ Cytotoxic T-cells | 6.8 ± 1.2 | 26.2 ± 3.1 | < 0.001 | [12] |
| PD-1 expression on CD8+ T-cells | 77.4 | 39.6 | Not specified | [12] |
Signaling Pathways Modulated by PD-1/PD-L1 Inhibition
The blockade of the PD-1/PD-L1 interaction by small molecule inhibitors effectively restores the signaling pathways downstream of the TCR and CD28, which are normally suppressed by PD-1 engagement.
Conclusion
Small molecule inhibitors of the PD-1/PD-L1 pathway, exemplified by compounds like BMS-202, represent a promising class of cancer immunotherapeutics. Through the direct blockade of the PD-1/PD-L1 interaction, these compounds can effectively restore T-cell activation, leading to increased cytokine production, enhanced T-cell proliferation, and greater anti-tumor cytotoxicity. The in-depth understanding of their mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for their continued development and successful clinical translation. This guide provides a foundational framework for researchers and drug developers working to advance this exciting area of immuno-oncology.
References
- 1. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 4. The stimulation of PD-L1-specific cytotoxic T lymphocytes can both directly and indirectly enhance antileukemic immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multidimensional, quantitative assessment of PD-1/PD-L1 expression in patients with Merkel cell carcinoma and association with response to pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond. | Semantic Scholar [semanticscholar.org]
- 8. Expression regulation and function of PD-1 and PD-L1 in T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
PD1-PDL1-IN 2: A Technical Guide to a Novel Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PD1-PDL1-IN 2 (also known as ZE132), a potent and selective small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document details the inhibitor's mechanism of action, biochemical and cellular activities, and summarizes key experimental methodologies used in its characterization, based on publicly available data.
Introduction to the PD-1/PD-L1 Pathway and the Role of this compound
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[2]
Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction offer a promising therapeutic strategy in oncology.[3] this compound (ZE132) is a novel, potent, and selective small molecule inhibitor of this interaction, demonstrating robust anti-tumor activity in preclinical models.[4] It has been shown to promote the infiltration of cytotoxic T-cells into tumors and induce the expression of the pro-inflammatory cytokine Interleukin-2 (IL-2).[4] Additionally, this compound has been observed to strongly inhibit the mRNA expression of the immunosuppressive cytokine Transforming Growth Factor-beta (TGF-β).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Affinity (KD) to human PD-L1 | 19.36 nM |
Table 2: Cellular Activity of this compound
| Assay Type | Key Finding | Reference |
| CD8+ T-cell Killing Assay | Enhances tumor cell killing by CD8+ T-cells | |
| IFN-γ Expression Assay | Promotes IFN-γ secretion by T-cells | |
| In vivo Syngeneic Mouse Models | Demonstrates robust anti-tumor effects, superior to anti-PD-1 antibody | [4] |
| Tumor Immune Microenvironment (TIME) Analysis | Promotes cytotoxic T-cell tumor infiltration and induces IL-2 expression | [4] |
| Gene Expression Analysis | Elicits strong inhibitory effects on the mRNA expression of TGF-β | [4] |
Mechanism of Action
This compound functions by directly binding to PD-L1, which induces the dimerization of PD-L1. This dimerization prevents PD-L1 from interacting with its cognate receptor, PD-1, on the surface of T-cells. The blockade of this interaction removes the inhibitory signal, thereby restoring T-cell activation and enhancing the anti-tumor immune response.
Caption: Mechanism of this compound Action.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the researchers, this section outlines the principles and methodologies of the key experiments used to characterize this compound, based on the available literature.
Biochemical Assays
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a proximity-based assay used to measure the binding affinity of small molecules to their target proteins. In the context of this compound, this assay would be used to determine its ability to disrupt the interaction between PD-1 and PD-L1.
-
Principle: The assay utilizes two antibodies, one targeting PD-1 and the other PD-L1, each labeled with a different fluorophore (a donor and an acceptor). When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor fluorophore. The presence of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
-
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are incubated together.
-
HTRF donor-labeled anti-PD-1 antibody and acceptor-labeled anti-PD-L1 antibody are added.
-
A serial dilution of this compound is added to the wells.
-
After an incubation period, the plate is read on an HTRF-compatible plate reader, and the IC50 value is determined.
-
Caption: HTRF Assay Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This assay would be used to determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of this compound binding to PD-L1.
-
Principle: One of the interacting partners (e.g., PD-L1) is immobilized on a sensor chip. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Methodology:
-
Recombinant human PD-L1 is immobilized on a CM5 sensor chip.
-
A series of concentrations of this compound are injected over the sensor surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections.
-
The resulting sensorgrams are fitted to a binding model to calculate the kinetic and affinity constants.
-
Caption: SPR Experimental Workflow.
Cellular Assays
CD8+ T-cell Killing Assay
This assay is used to evaluate the ability of this compound to enhance the cytotoxic activity of T-cells against tumor cells.
-
Principle: Co-culture of activated CD8+ T-cells with tumor cells that express PD-L1. The addition of this compound is expected to block the PD-1/PD-L1 interaction and increase the T-cell-mediated killing of the tumor cells.
-
Methodology:
-
Tumor cells expressing PD-L1 are seeded in a plate.
-
Activated CD8+ T-cells are added to the wells.
-
A serial dilution of this compound is added.
-
After a co-incubation period, the viability of the tumor cells is measured using a method such as calcein-AM staining or a luciferase-based reporter.
-
IFN-γ Expression Assay
This assay measures the production of Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine, by T-cells upon activation.
-
Principle: The blockade of the PD-1/PD-L1 inhibitory pathway by this compound should lead to an increase in T-cell activation and subsequent secretion of IFN-γ.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with PD-L1 expressing cells.
-
The cells are treated with a serial dilution of this compound.
-
After an incubation period, the supernatant is collected, and the concentration of IFN-γ is measured using an ELISA or a similar immunoassay.
-
Conclusion
This compound (ZE132) is a promising small molecule inhibitor of the PD-1/PD-L1 interaction with potent in vitro and in vivo anti-tumor activity. Its mechanism of action, involving the induction of PD-L1 dimerization, offers a differentiated approach to immune checkpoint blockade. The data summarized in this guide highlights its potential as a therapeutic agent and provides a foundation for further research and development in the field of cancer immunotherapy.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols described are summaries of the principles and may not be complete or optimized. For detailed experimental procedures, please refer to the original research publications.
References
- 1. matilda.science [matilda.science]
- 2. genscript.com [genscript.com]
- 3. Discovery of a novel, potent and selective small-molecule inhibitor of PD-1/PD-L1 interaction with robust in vivo anti-tumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical cancer immunotherapy: Current progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Efficacy of PD1-PDL1-IN 2
This technical guide provides a comprehensive overview of the preliminary efficacy studies for PD1-PDL1-IN 2, a novel small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this immune checkpoint inhibitor.
Mechanism of Action
This compound is designed to disrupt the binding of PD-1, an inhibitory receptor expressed on activated T cells, to its ligand PD-L1, which can be overexpressed on tumor cells.[1][2] This interaction serves as a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[2][3] By blocking the PD-1/PD-L1 pathway, this compound restores the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells.[4]
The engagement of PD-1 by PD-L1 leads to the inhibition of T-cell receptor (TCR) signaling, which suppresses T cell proliferation, cytokine production, and overall anti-tumor immunity.[5][6] this compound acts by preventing this inhibitory signal, thereby reactivating the anti-tumor immune response.
Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of inhibition by this compound.
References
- 1. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Representative Small Molecule PD-1/PD-L1 Inhibitor (PD1-PDL1-IN-2)
Disclaimer: Specific in-vivo experimental data for a compound precisely named "PD1-PDL1-IN 2" is not publicly available. The following application notes and protocols are a representative guide for a generic small molecule inhibitor of the PD-1/PD-L1 interaction, based on published data for similar compounds. Researchers should optimize these protocols for their specific molecule and experimental setup.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and maintaining self-tolerance.[1][2][3] Many cancer cells exploit this pathway to evade the host's immune system by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[1][3] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction can restore anti-tumor immunity, offering a promising therapeutic strategy in oncology.[4][5] These inhibitors have several potential advantages over monoclonal antibodies, including oral bioavailability and better tissue penetration.[6]
This document provides a detailed protocol for the in-vivo evaluation of a representative small molecule PD-1/PD-L1 inhibitor, referred to here as this compound.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T cell initiates a signaling cascade that suppresses T-cell activity. This interaction leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of PD-1, which in turn recruits phosphatases like SHP-2.[7] These phosphatases dephosphorylate key components of the T-cell receptor (TCR) signaling pathway, inhibiting T-cell proliferation, cytokine release, and cytotoxic activity, ultimately allowing the tumor cell to escape immune destruction.[3]
Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
In-Vivo Experimental Protocol
This protocol outlines a typical syngeneic mouse model study to evaluate the anti-tumor efficacy of this compound.
Materials and Reagents
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c, aged 6-8 weeks).
-
Tumor Cell Line: Syngeneic murine cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16-F10 melanoma, EMT6 breast cancer).[8]
-
This compound: Small molecule inhibitor.
-
Vehicle Control: Appropriate vehicle for solubilizing the inhibitor (e.g., DMSO, PEG300, Tween 80 in saline).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Syringes and Needles: For tumor cell inoculation and drug administration.
-
Calipers: For tumor measurement.
Experimental Workflow
Caption: A typical workflow for an in-vivo efficacy study.
Detailed Methodology
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment begins.
-
Tumor Cell Preparation and Inoculation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 5x10^6 to 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (0.5-1x10^6 cells) into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On each treatment day, dilute the stock solution to the final desired concentration.
-
Administer the compound and vehicle control via the determined route (e.g., oral gavage or intraperitoneal injection).
-
-
Efficacy Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.[8]
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%.
-
For survival studies, monitor mice until the defined endpoint.
-
-
Endpoint Analysis (Optional):
-
At the end of the study, tumors and spleens can be harvested for ex-vivo analysis.
-
Flow Cytometry: Analyze tumor-infiltrating lymphocytes (TILs) to quantify immune cell populations, particularly the ratio of CD8+ cytotoxic T cells to regulatory T cells (Tregs). An increase in CD8+ T cells is an indicator of restored anti-tumor immunity.[10][11]
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) and PD-L1 expression.
-
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Representative Dosing Regimen for In-Vivo Studies
| Parameter | Description | Reference Example |
| Compound | Small Molecule PD-L1 Inhibitor (e.g., BMS-202) | [11] |
| Animal Model | C57BL/6 mice with CMT167 lung cancer cells | [11] |
| Dosage | 30 mg/kg and 60 mg/kg | [11] |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) | [6][11] |
| Frequency | Once daily or twice weekly | [10] |
| Vehicle Control | To be determined based on compound solubility | N/A |
| Positive Control | Anti-PD-1 or Anti-PD-L1 antibody (e.g., 2 mg/kg, i.p., twice weekly) | [10] |
Table 2: Example Efficacy and Immune Response Data
| Treatment Group | Mean Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (%) | CD8+ T Cells in Tumor (%) |
| Vehicle Control | 609 ± 41.5 | - | 6.8 |
| This compound (30 mg/kg) | 371.88 ± 47.5 | 39% | 18.5 |
| This compound (60 mg/kg) | Data not available | Data not available | 26.2 |
Note: Data in Table 2 is adapted from a study on BMS-202 for illustrative purposes.[11] Researchers must generate their own data for this compound.
Conclusion
This document provides a foundational in-vivo protocol for assessing the anti-tumor activity of a novel small molecule PD-1/PD-L1 inhibitor. The success of these experiments relies on careful planning, including the selection of an appropriate tumor model, determination of the optimal dose and schedule, and comprehensive endpoint analysis to elucidate the mechanism of action. The provided diagrams and tables serve as a guide for structuring the experimental workflow and presenting the resulting data.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 9. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Cell-Based Assay of PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2][3][4] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction.[5][6][7] Blocking the PD-1/PD-L1 interaction with therapeutic agents, such as small molecule inhibitors, can restore T-cell activity and enhance anti-tumor immunity.[6][8][9]
These application notes provide a detailed protocol for a cell-based assay to determine the in vitro activity of small molecule inhibitors targeting the PD-1/PD-L1 interaction, such as PD1-PDL1-IN 2. The assay utilizes a co-culture system of engineered cell lines to measure the inhibition of the PD-1/PD-L1 signaling pathway.
Signaling Pathway
The binding of PD-L1 on antigen-presenting cells (APCs) or tumor cells to the PD-1 receptor on T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling.[6][10] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the TCR and CD28 pathways.[3][6] The ultimate effect is the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[6][11] Small molecule inhibitors can disrupt the PD-1/PD-L1 interaction, thereby preventing this immunosuppressive signaling.
Caption: PD-1/PD-L1 signaling pathway and mechanism of inhibition.
Experimental Principles
This assay employs a co-culture of two engineered cell lines:
-
PD-L1 APC (Antigen Presenting Cell) Line: A cell line, such as CHO-K1 or HEK293, that is engineered to stably express human PD-L1 and a T-cell receptor (TCR) activator on its surface.
-
PD-1 Effector Cell Line: Jurkat cells, a human T-lymphocyte cell line, engineered to express human PD-1 and a reporter gene, such as firefly luciferase, under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[12]
When co-cultured, the TCR activator on the APCs engages the TCR on the Jurkat cells, leading to NFAT-mediated luciferase expression. However, the simultaneous interaction of PD-L1 on the APCs with PD-1 on the Jurkat cells inhibits this TCR signaling, resulting in a low luciferase signal.[12][13] A potent inhibitor like this compound will block the PD-1/PD-L1 interaction, thereby restoring TCR signaling and leading to a dose-dependent increase in the luciferase signal.[12]
Quantitative Data Summary
The potency of PD-1/PD-L1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several known small molecule inhibitors of the PD-1/PD-L1 pathway, which can be used as reference compounds.
| Compound | IC50 (nM) | Assay Type | Reference |
| BMS-202 | 18 | Homogeneous Time-Resolved Fluorescence (HTRF) | [14] |
| BMS-1166 | 1.4 | PD-1/PD-L1 Blockade Assay | [15] |
| BMS-8 | 146 | HTRF | [14] |
| BMS-103 | 79.1 | AlphaLISA | [16] |
| BMS-142 | 96.7 | AlphaLISA | [16] |
| LH1306 | 25 | Co-culture experiment | [14] |
| LH1307 | 3.0 | Co-culture experiment | [14] |
Experimental Protocol
Materials and Reagents
-
PD-L1 aAPC/CHO-K1 cells
-
PD-1 Effector/Jurkat cells
-
Assay Medium: RPMI 1640 with 10% FBS and 1% Pen/Strep
-
This compound (and control inhibitors)
-
Luciferase detection reagent
-
White, flat-bottom 96-well assay plates
-
Luminometer
Assay Workflow
Caption: Experimental workflow for the PD-1/PD-L1 cell-based assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture PD-L1 aAPC/CHO-K1 and PD-1 Effector/Jurkat cells according to the supplier's instructions until the required cell number for the assay is reached.
-
On the day of the assay, harvest the cells and resuspend them in assay medium to the desired concentration (e.g., 2 x 10^5 cells/mL for APCs and 1 x 10^6 cells/mL for Jurkat cells).
-
-
Inhibitor Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the inhibitor in assay medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-PD-1 antibody or small molecule inhibitor).
-
-
Assay Plating:
-
Add 50 µL of the PD-L1 aAPC/CHO-K1 cell suspension to each well of a 96-well white assay plate.
-
Add 25 µL of the diluted inhibitor or control solutions to the appropriate wells.
-
Add 25 µL of the PD-1 Effector/Jurkat cell suspension to each well to initiate the co-culture.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours. The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average background luminescence (wells with no cells) from all experimental wells.
-
Normalize the data by setting the vehicle control (minimum T-cell activation) as 0% activity and a control without PD-L1 APCs or with a maximal-effect concentration of a known inhibitor as 100% activity.
-
Plot the normalized luminescence values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal response.
Conclusion
This cell-based assay provides a robust and reproducible method for quantifying the activity of small molecule inhibitors of the PD-1/PD-L1 pathway.[13] The use of engineered cell lines with a bioluminescent reporter system offers a high-throughput-compatible format for screening and characterizing potential immunotherapeutic drug candidates.[12][17] Careful execution of this protocol will enable researchers to accurately determine the potency of compounds like this compound and advance the development of novel cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 6. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Resistance Mechanisms of Anti-PD1/PDL1 Therapy in Solid Tumors [frontiersin.org]
- 10. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amsbio.com [amsbio.com]
Application Notes and Protocols for PD1-PDL1-IN-2 (BMS-202) in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The small molecule inhibitor "PD1-PDL1-IN-2" is also identified in scientific literature and by chemical suppliers as BMS-202 . The following application notes and protocols are based on publicly available data for this compound.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1] Inhibition of the PD-1/PD-L1 interaction can restore anti-tumor immunity. While monoclonal antibodies targeting this pathway have achieved significant clinical success, small molecule inhibitors like PD1-PDL1-IN-2 (BMS-202) offer potential advantages, including oral bioavailability and different pharmacokinetic profiles. BMS-202 is a small molecule inhibitor that directly binds to PD-L1, inducing its dimerization and preventing its interaction with PD-1, thereby restoring T-cell activation.[1][2]
These application notes provide a summary of in vivo data and detailed experimental protocols for the use of PD1-PDL1-IN-2 (BMS-202) in various mouse tumor models.
Quantitative Data Summary
The following tables summarize the in vivo administration and efficacy of PD1-PDL1-IN-2 (BMS-202) in several mouse tumor models.
Table 1: In Vivo Dosage and Administration of PD1-PDL1-IN-2 (BMS-202)
| Compound | Mouse Model | Tumor Cell Line | Dosage | Administration Route | Dosing Schedule |
| BMS-202 | C57BL/6 | B16-F10 (Melanoma) | 30 mg/kg or 60 mg/kg | Oral Gavage | Twice daily |
| BMS-202 | C57BL/6 | CMT167 (Lung Carcinoma) | 30 mg/kg or 60 mg/kg | Oral Gavage | Daily |
| BMS-202 | Nude Mice | A375 (Melanoma) | 20 mg/kg | Intraperitoneal (i.p.) Injection | Every 3 days |
| BMS-202 | Humanized NOG mice | SCC-3 (Squamous Cell Carcinoma) | 20 mg/kg | Intraperitoneal (i.p.) Injection | Not Specified |
| BMS-202 | Humanized NCG mice | HCT116, SW480 (Colorectal Cancer) | Not Specified | Not Specified | Not Specified |
Table 2: Reported Efficacy of PD1-PDL1-IN-2 (BMS-202) in Mouse Tumor Models
| Tumor Model | Dosage | Key Efficacy Readouts | Reference |
| B16-F10 Melanoma | 30 mg/kg and 60 mg/kg (p.o., b.i.d.) | Significant decrease in tumor weight and volume. Increased plasma IFN-γ levels. Increased infiltration of CD3+ and CD8+ T cells in tumors. | [3] |
| CMT167 Lung Carcinoma | 30 mg/kg and 60 mg/kg (p.o., daily) | Significant reduction in tumor weight (31.6% and 57.97% inhibition, respectively). Increased apoptosis in tumor cells. Enhanced infiltration of CD3+CD8+ T cells. | [2] |
| A375 Melanoma | 20 mg/kg (i.p., every 3 days) | Inhibition of tumor cell function and promotion of apoptosis. | [4] |
| Humanized model with SCC-3 | 20 mg/kg (i.p.) | Demonstrated a clear antitumor effect. | [1][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 pathway and inhibition by BMS-202.
References
Application Notes and Protocols for PD1-PDL1-IN 2 in Non-Small Cell Lung Cancer (NSCLC) Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are pivotal in a critical immune checkpoint pathway.[1] Under normal physiological conditions, the PD-1/PD-L1 interaction is essential for maintaining self-tolerance and modulating the immune response to prevent excessive inflammation. However, many cancer types, including non-small cell lung cancer (NSCLC), exploit this pathway to evade immune surveillance.[1] Tumor cells often overexpress PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.
Blocking the PD-1/PD-L1 interaction has emerged as a transformative strategy in cancer immunotherapy. While monoclonal antibodies targeting this pathway have demonstrated significant clinical success, small molecule inhibitors present potential advantages, including oral bioavailability, enhanced tumor penetration, and more cost-effective manufacturing.
This document provides detailed application notes and protocols for a representative small molecule PD-1/PD-L1 inhibitor, referred to herein as PD1-PDL1-IN 2 , for use in NSCLC research. The data and protocols are based on published information for well-characterized small molecule inhibitors with a similar mechanism of action, such as those from the Bristol-Myers Squibb (BMS) series (e.g., BMS-202).
Mechanism of Action
Unlike antibody-based therapies that sterically hinder the PD-1/PD-L1 interaction, small molecule inhibitors like this compound function by inducing the dimerization of PD-L1. This dimerization prevents PD-L1 from binding to the PD-1 receptor on T cells, thereby blocking the downstream inhibitory signaling cascade. The disruption of this interaction restores the activity of tumor-infiltrating T lymphocytes (TILs), leading to enhanced cytokine production (e.g., IFN-γ) and cytotoxic T-cell-mediated tumor cell lysis.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of representative small molecule PD-1/PD-L1 inhibitors in NSCLC models.
Table 1: In Vitro Activity of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay Type | Target Interaction | IC50 (nM) | Reference(s) |
| BMS-202 | Homogeneous Time-Resolved Fluorescence (HTRF) | Human PD-1/PD-L1 | 18 | [2] |
| BMS-103 | Biochemical ELISA | Human PD-1/PD-L1 | 79.1 | [3] |
| BMS-142 | Biochemical ELISA | Human PD-1/PD-L1 | 96.7 | [3] |
| BMS-1166 | HTRF | Human PD-1/PD-L1 | 1.4 | [4] |
Table 2: In Vivo Efficacy of BMS-202 in a Syngeneic Mouse NSCLC Model
| Model System | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| CMT167 in C57BL/6 mice (subcutaneous) | Vehicle Control | N/A | 0% | [2] |
| BMS-202 | 30 mg/kg, route not specified | 31.6% | [2] | |
| BMS-202 | 60 mg/kg, route not specified | 57.97% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the disruption of the PD-1/PD-L1 interaction by a test compound.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).
-
Dispensing: Dispense 4 µL of the compound dilutions directly into a 384-well low-volume white plate. Include positive (no inhibitor) and negative (no PD-1 or PD-L1) controls.
-
Protein Addition: Add 4 µL of tagged recombinant human PD-1 (e.g., with an IgG Fc tag) and 4 µL of tagged recombinant human PD-L1 (e.g., with a 6xHis tag) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the protein-protein interaction to reach equilibrium.
-
Detection Reagent Addition: Prepare a mix of HTRF detection reagents (e.g., Europium cryptate-labeled anti-IgG Fc and d2-labeled anti-6xHis antibody) in the detection buffer. Add 8 µL of this mix to each well.
-
Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[5][6]
Jurkat NFAT-Luciferase Reporter T-Cell Activation Assay
This cell-based assay measures the ability of this compound to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.
Protocol:
-
Cell Culture: Culture Jurkat cells stably expressing human PD-1 and an NFAT-driven luciferase reporter gene. Culture a separate NSCLC cell line that endogenously expresses or is engineered to express human PD-L1 (e.g., H1975 or A549-hPD-L1).
-
Plating Target Cells: Seed the PD-L1-expressing NSCLC cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Co-culture: On the day of the assay, remove the medium from the NSCLC cells. Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells at a desired Effector:Target ratio (e.g., 5:1).
-
Treatment: Immediately add serial dilutions of this compound to the co-culture. Include appropriate controls (no inhibitor, effector cells only, target cells only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.
-
Lysis and Luciferase Reading: Add a luciferase substrate reagent to each well according to the manufacturer's instructions. Measure the luminescence on a plate reader.
-
Analysis: Normalize the luminescence signal to controls and plot the signal against the logarithm of the inhibitor concentration. Determine the EC50 value, which represents the concentration of this compound that restores 50% of the T-cell activation signal.[4][7][8]
In Vivo Syngeneic Mouse Model for Efficacy Studies
This protocol outlines the use of an immunocompetent mouse model to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Culture: Culture a murine NSCLC cell line (e.g., CMT167 or Lewis Lung Carcinoma - LLC) in appropriate media.
-
Implantation: Harvest cells and resuspend in sterile, serum-free medium or PBS. Subcutaneously inject 1 x 10^6 cells into the flank of syngeneic C57BL/6 mice.
-
Tumor Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound (e.g., at 30 mg/kg and 60 mg/kg) and the vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) according to the desired schedule (e.g., once daily).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor volume limits or a set time point), euthanize the mice. Excise and weigh the tumors.
-
Ex Vivo Analysis: A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis of PD-L1 expression and immune cell markers (e.g., CD8). Another portion can be dissociated for flow cytometric analysis of tumor-infiltrating immune cell populations.[2][3][9]
Immunohistochemistry (IHC) for PD-L1 Expression
This protocol is for the detection of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the in vivo studies.
Protocol:
-
Sample Preparation: Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Block endogenous peroxidase activity by incubating the slides in a hydrogen peroxide solution.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for murine PD-L1 (e.g., clone 28-8) at an optimized concentration overnight at 4°C. Include an isotype control on a separate slide.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the staining using a DAB (3,3'-Diaminobenzidine) chromogen kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the slides with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Evaluate the slides under a microscope. Positive PD-L1 staining is typically defined as linear membrane staining on tumor cells. A pathologist can score the percentage of positive tumor cells.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Overcoming resistance to anti-PD immunotherapy in a syngeneic mouse lung cancer model using locoregional virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. revvity.com [revvity.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The Tumor Microenvironment Regulates Sensitivity of Murine Lung Tumors to PD-1/PD-L1 Antibody Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 expression testing in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Small Molecule PD-1/PD-L1 Inhibitors in Melanoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells, including melanoma, exploit to evade the host immune system.[1] The binding of PD-L1 on tumor cells to PD-1 on activated T cells transduces an inhibitory signal, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[2] Blockade of this pathway with monoclonal antibodies has demonstrated significant clinical success in treating metastatic melanoma.[3] Small molecule inhibitors targeting the PD-1/PD-L1 interaction represent a promising therapeutic alternative, offering potential advantages such as oral bioavailability and improved tumor penetration.[4]
This document provides detailed application notes and protocols for the preclinical evaluation of a representative small molecule PD-1/PD-L1 inhibitor, hereafter referred to as PD1-PDL1-IN-X , in melanoma studies.
Data Presentation
The following tables summarize key quantitative data for representative small molecule PD-1/PD-L1 inhibitors from in vitro studies.
Table 1: In Vitro Efficacy of PD1-PDL1-IN-X
| Assay Type | Cell Line(s) | Endpoint | IC50 (nM) | Reference Compound (IC50, nM) |
| PD-1/PD-L1 Blockade Assay | Engineered Jurkat/CHO-K1 | Luciferase Reporter Activity | 3.8 | BMS-1166 (1.4) |
| PD-1/PD-L1 Binding Assay (HTRF) | Recombinant Proteins | HTRF Signal | 146 - 177 | Atezolizumab (3.9) |
| T-Cell Activation Assay | Human PBMCs | IL-2 Production | 79.1 | BMS-103 (79.1) |
Table 2: Binding Affinity of PD1-PDL1-IN-X
| Assay Type | Target Protein | K D (nM) | Reference Compound (K D , M) |
| Surface Plasmon Resonance (SPR) | Human PD-L1 | 5.7 | BMS-1166 (5.7 x 10⁻⁹) |
| Bio-layer Interferometry (BLI) | Human PD-L1 | 33 x 10³ (for a peptide inhibitor) | PD-L1ip3 (33 x 10⁻⁶) |
Signaling Pathways
The PD-1/PD-L1 signaling axis in melanoma is interconnected with several intracellular pathways that regulate tumor growth and immune evasion. The binding of PD-L1 to PD-1 on T-cells leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates downstream effectors of the T-cell receptor (TCR) signaling cascade, including the PI3K/AKT and MAPK pathways, thereby suppressing T-cell activation.[5] In melanoma cells, the expression of PD-L1 can be induced by inflammatory cytokines like IFN-γ through the JAK/STAT pathway, particularly involving JAK1.[6] Furthermore, oncogenic signaling through the MAPK and PI3K/AKT pathways can also modulate PD-L1 expression.[5]
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Experimental Protocols
PD-1/PD-L1 Binding Inhibition Assay (HTRF)
This assay quantitatively measures the ability of PD1-PDL1-IN-X to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with 6x-His and Fc, respectively)
-
HTRF detection reagents (e.g., anti-6x-His-Europium and anti-Fc-XL665)
-
Assay buffer
-
PD1-PDL1-IN-X
-
384-well low volume white plate
Protocol:
-
Prepare a serial dilution of PD1-PDL1-IN-X in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubate for 10 minutes at room temperature.
-
Add the pre-mixed HTRF detection reagents.
-
Incubate for 2 hours at room temperature.
-
Measure the HTRF signal using a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.[1]
T-Cell Activation Assay (IL-2 Release)
This assay assesses the ability of PD1-PDL1-IN-X to restore T-cell function by measuring the production of Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Staphylococcal enterotoxin B (SEB)
-
PD1-PDL1-IN-X
-
RPMI-1640 medium with 10% FBS
-
96-well plate
-
Human IL-2 ELISA kit
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Seed PBMCs in a 96-well plate.
-
Prepare serial dilutions of PD1-PDL1-IN-X in culture medium.
-
Add the diluted compounds to the respective wells.
-
Stimulate the T-cells by adding SEB to a final concentration of 1 µg/mL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[4]
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
T-Cell Mediated Melanoma Cell Cytotoxicity Assay
This assay evaluates the ability of PD1-PDL1-IN-X to enhance the killing of melanoma cells by T-cells.
Materials:
-
Melanoma cell line (e.g., A375)
-
Effector T-cells (e.g., activated human PBMCs or CD8+ T-cells)
-
PD1-PDL1-IN-X
-
Culture medium
-
96-well plate
-
Cytotoxicity detection reagent (e.g., Calcein-AM or a real-time cell analyzer like xCELLigence)
Protocol (using a real-time cell analyzer):
-
Seed 10,000 melanoma cells per well in an E-Plate® and allow them to adhere for 24 hours in the xCELLigence® instrument.
-
Prepare effector T-cells and treat with different concentrations of PD1-PDL1-IN-X.
-
Aspirate the media from the melanoma cells and add 50,000 effector T-cells to each well (Effector:Target ratio of 5:1).[7]
-
Activate the T-cells (e.g., with anti-CD3 antibody).
-
Monitor the cell index in real-time for 24-72 hours using the xCELLigence® instrument. A decrease in the cell index indicates T-cell mediated killing.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of PD1-PDL1-IN-X in melanoma studies.
Caption: A streamlined workflow for evaluating PD-1/PD-L1 inhibitors.
References
- 1. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. PD-L1 in melanoma: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Melanoma response to anti-PD-L1 immunotherapy requires JAK1 signaling, but not JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Impedance Assay to Examine Antigen-Specific T-Cell-Mediated Melanoma Cell Killing to Support Cancer Immunotherapy Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Small Molecule PD-1/PD-L1 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are crucial regulators of the immune system.[1] This pathway is often exploited by cancer cells to evade immune detection and destruction.[1] The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing the tumor to grow unchecked.[2] Small molecule inhibitors designed to block the PD-1/PD-L1 interaction represent a promising class of cancer immunotherapeutics.[2] Unlike monoclonal antibodies, these small molecules may offer advantages such as oral bioavailability and better tumor penetration.
This document provides detailed application notes and protocols for the administration of a representative small molecule PD-1/PD-L1 inhibitor, referred to here as PD1-PDL1-IN-X , in animal models of cancer. The data and protocols presented are based on published studies involving specific small molecule inhibitors, such as BMS-202, to provide a practical guide for researchers.[3]
Mechanism of Action
PD-1/PD-L1 inhibitors work by disrupting the immunosuppressive signal transmitted through the PD-1 receptor on activated T-cells.[4] In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface.[2] When PD-1 on tumor-infiltrating T-cells binds to PD-L1, it leads to T-cell exhaustion and anergy, thereby preventing the T-cell from attacking the cancer cell.[5] Small molecule inhibitors physically occupy the binding site on PD-L1, preventing its interaction with PD-1.[3] This blockade restores the cytotoxic function of T-cells, leading to an enhanced anti-tumor immune response.[3]
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 5. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of PD-1/PD-L1 Inhibition by PD1-PDL1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint proteins that regulate T cell activation and tolerance.[1] The interaction between PD-1 on T cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of T cell-mediated anti-tumor immunity.[2][3] Blockade of this pathway has emerged as a cornerstone of cancer immunotherapy.[3][4] PD1-PDL1-IN-2 is a small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction, offering a potential therapeutic alternative to monoclonal antibodies with advantages such as oral bioavailability and improved tissue penetration.[5]
These application notes provide a detailed protocol for the in vitro analysis of T cell activation following treatment with PD1-PDL1-IN-2 using flow cytometry. This method allows for the quantitative assessment of the inhibitor's efficacy in restoring T cell effector functions.
Principle of the Assay
This protocol utilizes a co-culture system of peripheral blood mononuclear cells (PBMCs) stimulated to induce PD-1 expression on T cells. The addition of PD1-PDL1-IN-2 is expected to block the PD-1/PD-L1 interaction, leading to an increase in T cell activation, proliferation, and cytokine production. These changes are then quantified by multi-color flow cytometry using fluorescently labeled antibodies against specific cell surface and intracellular markers.
Data Presentation
The following table summarizes representative quantitative data for small molecule PD-1/PD-L1 inhibitors, demonstrating their in vitro efficacy.
| Parameter | Inhibitor | IC50 Value | Effect on T Cell Activation | Reference |
| PD-1/PD-L1 Binding Inhibition | BMS-202 | 18 nM | Induces PD-L1 dimerization, blocking PD-1 binding. | [3][6] |
| BMS-103 | 79.1 nM | Concentration-dependent inhibition of PD-1/PD-L1 binding. | [7] | |
| BMS-142 | 96.7 nM | Concentration-dependent inhibition of PD-1/PD-L1 binding. | [7] | |
| T Cell Proliferation (Ki-67) | Small Molecule PD-L1 Inhibitor | - | Up to 2.5-fold increase in CD8+ T cell proliferation. | [5] |
| IL-2 Secretion | Small Molecule PD-L1 Inhibitor | - | Up to 3-fold increase in IL-2 secretion. | [5] |
| IFN-γ Production | Small Molecule PD-L1 Inhibitor | - | Significant increase in IFN-γ production by PBMCs. | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the experimental workflow for this protocol.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocol
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
PD1-PDL1-IN-2 (dissolved in DMSO)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
T cell stimulus (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
FACS Buffer (PBS with 1% BSA and 0.1% Sodium Azide)
-
Fixation/Permeabilization Buffer
-
Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD8
-
Anti-human PD-1
-
Anti-human Ki-67
-
Anti-human IFN-γ
-
-
Isotype control antibodies
-
96-well U-bottom plates
-
Flow cytometer
Procedure
1. Cell Preparation and Stimulation
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add a T cell stimulus (e.g., PHA at a final concentration of 5 µg/mL) to the cell suspension to induce PD-1 expression.[5]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[5]
2. Inhibitor Treatment
-
After the stimulation period, harvest the cells and resuspend them in fresh complete RPMI 1640 medium.
-
Plate 1 x 10^6 cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of PD1-PDL1-IN-2 in complete RPMI 1640 medium. A vehicle control (DMSO) should also be prepared.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
3. Flow Cytometry Staining
-
Surface Staining:
-
Harvest the cells from the 96-well plate and transfer them to FACS tubes.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface-staining antibodies (anti-CD3, anti-CD4, anti-CD8, anti-PD-1) at their predetermined optimal concentrations.[5]
-
Incubate for 30 minutes at 4°C in the dark.[5]
-
Wash the cells twice with FACS buffer.[5]
-
-
Intracellular Staining:
-
After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.[5]
-
Wash the cells with Permeabilization buffer.[5]
-
Resuspend the cells in 100 µL of Permeabilization buffer containing the intracellular antibodies (anti-Ki-67, anti-IFN-γ) at their predetermined optimal concentrations.[5]
-
Incubate for 30 minutes at 4°C in the dark.[5]
-
Wash the cells twice with Permeabilization buffer.[5]
-
Resuspend the cells in 300 µL of FACS buffer for analysis.[5]
-
4. Data Acquisition and Analysis
-
Acquire the samples on a properly calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify CD3+ T cells.
-
Further gate on CD4+ and CD8+ T cell subsets from the CD3+ population.
-
Quantify the percentage of PD-1+ cells within the CD4+ and CD8+ T cell gates.
-
Determine the percentage of Ki-67+ (proliferating) and IFN-γ+ cells within the CD4+ and CD8+ T cell populations for each treatment condition.
-
Compare the results between the vehicle control and the PD1-PDL1-IN-2 treated groups to assess the effect of the inhibitor on T cell activation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low PD-1 expression on T cells | Insufficient stimulation of PBMCs. | Optimize the concentration of the T cell stimulus and the stimulation time. |
| High background staining | Non-specific antibody binding. | Include an Fc block step before antibody staining. Titrate antibodies to their optimal concentration. Use appropriate isotype controls. |
| Low cell viability | Harsh cell handling or toxicity of the inhibitor. | Handle cells gently. Assess the cytotoxicity of PD1-PDL1-IN-2 at the tested concentrations using a viability dye. |
| Variable results | Inconsistent cell numbers or reagent volumes. | Ensure accurate cell counting and precise pipetting. Prepare master mixes for staining cocktails. |
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro efficacy of the small molecule inhibitor PD1-PDL1-IN-2 using flow cytometry. By quantifying changes in T cell activation markers, researchers can effectively assess the inhibitor's potential to restore anti-tumor immune responses. This assay is a valuable tool for the preclinical development and characterization of novel immune checkpoint inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. General Extracellular Flow Cytometry Staining Protocol | Bio-Techne [bio-techne.com]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD1-PDL1-IN 2 (BMS-202) in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells often exploit to evade the host's immune system. Inhibition of the PD-1/PD-L1 interaction has emerged as a cornerstone of cancer immunotherapy. While monoclonal antibodies targeting this pathway have demonstrated significant clinical success, small molecule inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and a different safety profile.
PD1-PDL1-IN 2, also known as BMS-202, is a potent and specific small molecule inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4] It functions by binding directly to PD-L1, inducing its dimerization and thereby preventing its engagement with the PD-1 receptor on T cells.[5][6] This blockade restores anti-tumor T cell activity. These application notes provide a comprehensive guide for the utilization of this compound (BMS-202) in preclinical humanized mouse models of cancer.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound (BMS-202) is essential for proper handling, formulation, and administration in preclinical studies.
| Property | Value | Reference |
| Synonyms | BMS-202, PD-1/PD-L1 inhibitor 2 | [2][4] |
| CAS Number | 1675203-84-5 | [1][2] |
| Molecular Formula | C₂₅H₂₉N₃O₃ | [1][2] |
| Molecular Weight | 419.52 g/mol | [1][2] |
| IC₅₀ (PD-1/PD-L1 Interaction) | 18 nM | [3][4] |
| Solubility | Soluble in DMSO (≥ 83 mg/mL) | [7][8] |
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway plays a pivotal role in regulating T cell activation and maintaining immune homeostasis. In the tumor microenvironment, cancer cells upregulate PD-L1 expression, which binds to PD-1 on activated T cells, leading to T cell exhaustion and immune evasion. This compound (BMS-202) disrupts this immunosuppressive axis.
In Vivo Efficacy in Humanized Mouse Models
Humanized mouse models, which are immunodeficient mice engrafted with human immune cells and often a human tumor xenograft, are invaluable tools for the preclinical evaluation of human-specific immunotherapies. Several studies have demonstrated the anti-tumor efficacy of BMS-202 in such models.
| Mouse Model | Tumor Cell Line | Dosage and Administration | Efficacy | Reference |
| Humanized MHC-double knockout NOG mice | Human lymphoma SCC-3 | 20 mg/kg, oral gavage, daily | 41% tumor growth inhibition | [5] |
| Humanized NCG mice | Human colorectal cancer HCT116 | 60 mg/kg, oral gavage, twice daily | Significant anti-tumor effect | [9][10] |
| Humanized NCG mice | Human colorectal cancer SW480 | 60 mg/kg, oral gavage, twice daily | Significant anti-tumor effect | [9][10] |
| C57BL/6 mice | Mouse lung carcinoma CMT167 | 30 mg/kg or 60 mg/kg, oral gavage, daily | Dose-dependent tumor growth inhibition | [11] |
Experimental Protocols
Protocol 1: Formulation of this compound (BMS-202) for In Vivo Administration
Materials:
-
This compound (BMS-202) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation for Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of BMS-202 in DMSO (e.g., 40 mg/mL).
-
For a final dosing solution, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 1 mL of this vehicle, sequentially add and mix:
-
100 µL of DMSO (or your BMS-202 stock solution in DMSO)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline
-
-
Vortex thoroughly until a clear solution is formed. Gentle warming or sonication can be used to aid dissolution.
-
Prepare fresh on the day of use.
Formulation for Oral Gavage (p.o.):
-
Prepare a stock solution of BMS-202 in DMSO.
-
A common vehicle for oral gavage is 10% DMSO in 90% corn oil.
-
To prepare 1 mL of this vehicle, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly to create a uniform suspension.
-
Prepare fresh on the day of use.
Protocol 2: In Vivo Antitumor Efficacy Study in a Humanized Mouse Model
Animal Model:
-
Humanized mice (e.g., NCG or NOG mice engrafted with human CD34+ hematopoietic stem cells) are typically used. These mice develop a human immune system.
Tumor Model:
-
Subcutaneously implant a human cancer cell line (e.g., HCT116, SW480, or SCC-3) into the flank of the humanized mice.
Experimental Workflow:
Detailed Methodology:
-
Tumor Cell Implantation:
-
Culture the selected human tumor cell line under sterile conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each humanized mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Prepare the BMS-202 formulation and the vehicle control as described in Protocol 1.
-
Administer the treatment according to the planned schedule (e.g., daily or twice daily) and route (i.p. or p.o.). Dosages can range from 20 to 60 mg/kg.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight regularly throughout the study.
-
The study endpoint may be determined by a specific tumor volume, a predetermined study duration, or signs of toxicity.
-
-
Pharmacodynamic and Efficacy Analysis:
-
At the end of the study, collect tumors and spleens.
-
Analyze the tumor microenvironment by flow cytometry to assess the infiltration and activation of human immune cells (e.g., CD8+ T cells, regulatory T cells).
-
Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
-
Measure cytokine levels (e.g., IFN-γ) in the tumor or serum.
-
Concluding Remarks
This compound (BMS-202) is a valuable tool for investigating the therapeutic potential of small molecule-mediated immune checkpoint blockade. The protocols and data presented here provide a framework for designing and executing preclinical studies in humanized mouse models. Careful consideration of the experimental design, including the choice of mouse and tumor models, as well as the formulation and administration of the inhibitor, is crucial for obtaining robust and reproducible results. These studies will contribute to a deeper understanding of the in vivo mechanisms of small molecule PD-1/PD-L1 inhibitors and inform their clinical development.
References
- 1. medkoo.com [medkoo.com]
- 2. Bms-202 | C25H29N3O3 | CID 117951478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 7. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer: An improved humanized mouse model for the evaluation of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Troubleshooting & Optimization
PD1-PDL1-IN 2 solubility and stability issues
Welcome to the technical support center for PD1-PDL1-IN 2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound during your experimental workflow.
Issue 1: Precipitate Formation Upon Dilution in Aqueous Buffer or Cell Culture Media
-
Question: I dissolved this compound in DMSO, but a precipitate formed when I diluted it into my aqueous buffer (e.g., PBS) or cell culture medium. What is happening and how can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.
Solutions:
-
Optimize Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. It is recommended to first determine the kinetic solubility of the compound in your specific buffer or medium (see Experimental Protocols section).
-
Modify Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution in the pre-warmed (37°C) aqueous buffer or cell culture medium.
-
Gradual Addition: Add the DMSO stock solution drop-wise to the aqueous solution while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.
-
-
Adjust Solvent Concentration: While it is crucial to minimize the final DMSO concentration to avoid off-target cellular effects, a slightly higher concentration (generally up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration in your experiments.
-
Temperature Considerations: Ensure your aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the inhibitor, as temperature can influence solubility.
-
Issue 2: Inconsistent or Lower Than Expected Potency in Cell-Based Assays
-
Question: The observed IC50 value of this compound in my cell-based assay is higher than the reported values. Could this be related to solubility or stability?
-
Answer: Yes, both solubility and stability issues can lead to a decrease in the effective concentration of the inhibitor, resulting in lower apparent potency.
Solutions:
-
Confirm Complete Dissolution: Before adding the inhibitor to your assay, visually inspect your stock solution and the final working solution for any signs of precipitation. If precipitation is observed, the actual concentration of the dissolved inhibitor will be lower than intended.
-
Assess Stability in Assay Media: this compound may not be stable in your cell culture medium over the duration of the experiment. It is advisable to perform a stability study to determine the half-life of the compound under your specific assay conditions (see Experimental Protocols section).
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to degradation or precipitation. It is recommended to prepare single-use aliquots of your stock solution.
-
Consider Protein Binding: The inhibitor may bind to proteins in the serum of your cell culture medium, reducing its free concentration and availability to interact with its target. If this is a concern, you may need to perform assays in serum-free or reduced-serum conditions, or experimentally determine the extent of protein binding.
-
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
-
Q2: What is the maximum concentration of DMSO that is safe for my cells?
-
A2: The tolerance to DMSO varies between cell lines. As a general guideline, a final concentration of less than 0.5% DMSO is usually well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to determine the effect of the specific DMSO concentration on your cells.
-
-
Q3: How can I improve the solubility of this compound in my aqueous buffer?
-
A3: If you are still facing solubility issues after following the recommendations in the troubleshooting guide, you might consider adjusting the pH of your buffer, as the solubility of some compounds can be pH-dependent. However, ensure the pH remains within a physiologically relevant range for your experiment.
-
Stability and Storage
-
Q4: How should I store the solid form of this compound?
-
A4: The solid compound is stable for at least four years when stored at -20°C.
-
-
Q5: How should I store my DMSO stock solution of this compound?
-
A5: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
-
-
Q6: I left my stock solution at room temperature for a few hours. Is it still usable?
-
A6: While short periods at room temperature may not significantly degrade the compound, it is best practice to minimize the time stock solutions are not at their recommended storage temperature. If you have concerns, it is advisable to prepare a fresh stock solution or perform a quality control experiment to confirm its activity.
-
Quantitative Data
Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 2 mg/mL |
| DMF | ~10 mg/mL |
| Ethanol | ~5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Note: The provided solubility data is based on information for "PD-1/PD-L1 Inhibitor 2" (CAS 1675203-84-5) from Cayman Chemical and "ZE 132" from Tocris Bioscience, which are understood to be the same as or analogous to this compound. Actual solubility may vary slightly between batches and with different experimental conditions.
Stability of this compound
| Form | Storage Condition | Stability |
| Solid | -20°C | ≥ 4 years[1] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Create a serial dilution: Prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO.
-
Dilute into aqueous buffer: In a clear 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your pre-warmed aqueous buffer. This will create a range of final inhibitor concentrations with a final DMSO concentration of 2%.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Observe for precipitation: Visually inspect each well against a dark background for any signs of cloudiness or precipitate. For a more quantitative measurement, you can read the absorbance of the plate at a wavelength around 600 nm using a plate reader.
-
Determine solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound in your buffer.
Protocol 2: Assessment of Stability in Cell Culture Media using HPLC
This protocol outlines a general procedure to determine the stability of this compound in your cell culture medium over time.
-
Prepare inhibitor solution: Dilute your this compound DMSO stock solution into pre-warmed cell culture medium to your final working concentration.
-
Timepoint 0 sample: Immediately after preparation, take an aliquot of the solution. This will serve as your time 0 reference.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
Collect timepoint samples: At various time intervals (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
Sample preparation for HPLC: For each timepoint, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.
-
HPLC analysis: Analyze the supernatant of each sample by reverse-phase HPLC with UV detection at a wavelength where the compound absorbs.
-
Data analysis: Quantify the peak area of this compound at each time point. The stability is determined by comparing the peak area at each time point to the peak area at time 0.
Visualizations
References
Technical Support Center: Optimizing PD1-PDL1-IN-2 Concentration for In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PD1-PDL1-IN-2 for various in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule inhibitors of the PD-1/PD-L1 pathway like PD1-PDL1-IN-2?
Small molecule inhibitors of the PD-1/PD-L1 pathway, such as PD1-PDL1-IN-2, are designed to disrupt the interaction between the Programmed cell death protein 1 (PD-1) receptor and its ligand, Programmed death-ligand 1 (PD-L1).[1] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[2] By binding to PD-L1, these inhibitors can induce its dimerization, which sterically hinders its binding to the PD-1 receptor on T-cells.[2][3] This blockade of the PD-1/PD-L1 signaling axis restores T-cell function, leading to enhanced anti-tumor immunity.[3]
Q2: What is a good starting concentration range for PD1-PDL1-IN-2 in a new in-vitro assay?
For a novel compound or a new experimental setup, it is recommended to perform a broad dose-response analysis to determine the optimal concentration range. A common starting point is a logarithmic or semi-logarithmic serial dilution, for instance, from 1 nM to 100 µM. This wide range will help identify the half-maximal inhibitory concentration (IC50) and the effective concentration window for your specific assay and cell line.
Q3: How should I prepare and store stock solutions of PD1-PDL1-IN-2?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light.
Q4: Why is the potency of my small molecule inhibitor weaker in cell-based assays compared to biochemical assays?
Discrepancies between biochemical and cellular assay results are a common observation. Several factors can contribute to this, including:
-
Cell Permeability: The inhibitor may have poor membrane permeability, limiting its access to the target within the cellular environment.
-
Protein Binding: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor, reducing its effective concentration.
-
Cellular Efflux Pumps: Cells may actively transport the inhibitor out, lowering its intracellular concentration.
-
Off-target Effects: At higher concentrations required for cellular activity, the inhibitor might engage with other cellular targets, leading to unexpected results or toxicity.
Data Presentation
The following tables summarize representative quantitative data for small molecule PD-1/PD-L1 inhibitors, which can serve as a reference for expected outcomes with PD1-PDL1-IN-2.
Table 1: Representative In-Vitro Efficacy of Small Molecule PD-1/PD-L1 Inhibitors
| Assay Type | Cell Line(s) | Endpoint | IC50 (nM) | Reference Compound (IC50, nM) |
| PD-1/PD-L1 Blockade Assay | Engineered Jurkat/CHO-K1 | Luciferase Reporter Activity | 3.8 | BMS-1166 (1.4)[3] |
| T-Cell Activation Assay | Human PBMCs | IL-2 Production | 79.1 | BMS-103 (79.1)[4] |
| HTRF Binding Assay | Recombinant Proteins | Fluorescence Ratio | 1.4 - 146 | BMS-1166 (1.4), BMS-8 (146)[2] |
Table 2: Representative Binding Affinity of Small Molecule PD-1/PD-L1 Inhibitors
| Assay Type | Target Protein | KD (nM) | Reference Compound (KD, nM) |
| Surface Plasmon Resonance (SPR) | Human PD-L1 | 12.64 - 16.10 | BMS-142 (12.64), BMS-103 (16.10)[4] |
| Microscale Thermophoresis (MST) | Human PD-L1 | 13.2 - 44 | BMS-142 (13.2), BMS-103 (44)[4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the in-vitro activity of PD1-PDL1-IN-2.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding Inhibition
This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.[5]
Materials:
-
Recombinant human PD-1 protein (e.g., His-tagged)
-
Recombinant human PD-L1 protein (e.g., Fc-tagged)
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer
-
PD1-PDL1-IN-2
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of PD1-PDL1-IN-2 in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the recombinant human PD-1 and PD-L1 proteins to the wells.
-
Add the FRET donor- and acceptor-conjugated antibodies.[6]
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.[6]
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[5]
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.[6]
Protocol 2: PD-1/PD-L1 Blockade Bioassay (Luciferase Reporter Assay)
This cell-based assay measures the ability of an inhibitor to block the PD-1/PD-L1 interaction, leading to the activation of a reporter gene in T-cells.[7]
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T-cells engineered to express human PD-1 and an NFAT-luciferase reporter).[3]
-
PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator).[3]
-
Assay Medium (e.g., RPMI-1640 with 10% FBS).[3]
-
PD1-PDL1-IN-2
-
Control inhibitor (e.g., a known anti-PD-L1 antibody)
-
96-well white, flat-bottom assay plates
-
Luminescence detection reagent
-
Luminometer
Procedure:
-
Culture PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's instructions.
-
On the day of the assay, prepare a serial dilution of PD1-PDL1-IN-2 and the control inhibitor in the assay medium.
-
Seed the PD-L1 aAPC/CHO-K1 cells into the 96-well plate at a density of approximately 2 x 104 cells/well and incubate for 4-6 hours.[3]
-
Add the serially diluted PD1-PDL1-IN-2 and control inhibitor to the respective wells.[3]
-
Add the PD-1 Effector Cells to the wells at a density of approximately 1 x 105 cells/well.[3]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[3]
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.[3]
-
Add the luminescence detection reagent to each well according to the manufacturer's instructions.[3]
-
Incubate for 5-10 minutes at room temperature, protected from light.[3]
-
Measure the luminescence using a luminometer.[3]
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Protocol 3: T-Cell Activation Co-Culture Assay (Cytokine Release)
This protocol assesses the ability of PD1-PDL1-IN-2 to enhance T-cell activation by measuring the production of cytokines, such as Interleukin-2 (IL-2), in a co-culture system.[4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 expressing tumor cell line
-
PD1-PDL1-IN-2
-
Staphylococcal enterotoxin B (SEB) or other T-cell stimuli
-
Culture medium
-
ELISA kit for IL-2 detection
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PD-L1 expressing tumor cell line.
-
On the day of the assay, pre-treat the PBMCs with a serial dilution of PD1-PDL1-IN-2 for a specified time.
-
Co-culture the pre-treated PBMCs with the tumor cells at an appropriate effector-to-target ratio.
-
Stimulate the co-culture with SEB to induce T-cell activation.
-
Incubate the co-culture for 72 hours.[4]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibitory effect of PD1-PDL1-IN-2 | - Inhibitor concentration is too low.- Compound instability.- Insensitive cell line or assay. | - Test a higher concentration range.- Prepare fresh dilutions for each experiment and ensure proper storage.- Verify PD-L1 expression on your target cells and use a positive control (e.g., a known anti-PD-L1 antibody) to validate the assay. |
| High background signal in reporter assay | - Autoluminescence of the compound.- High basal activity of the reporter gene. | - Test the compound in the absence of cells to check for autoluminescence.- Optimize the cell density and stimulation conditions. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with medium to maintain humidity. |
| Cell toxicity observed | - Inhibitor is cytotoxic at the tested concentrations.- High DMSO concentration. | - Perform a separate cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range.- Ensure the final DMSO concentration is below 0.1%. |
Visualizations
Caption: PD-1/PD-L1 signaling and inhibition mechanism.
Caption: HTRF assay experimental workflow.
Caption: Troubleshooting logic for weak inhibitor effect.
References
- 1. assaygenie.com [assaygenie.com]
- 2. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PD-1/PD-L1 Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of small molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) pathway. While the focus is on a hypothetical inhibitor, "PD1-PDL1-IN 2," the principles, protocols, and troubleshooting steps are broadly applicable to other small molecule inhibitors in this class.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when beginning an off-target effect investigation for a novel PD-1/PD-L1 small molecule inhibitor?
The initial phase should involve a combination of computational prediction and preliminary in vitro screening. Start by using in silico tools to predict potential off-target binding based on the inhibitor's structure. These predictions can be based on sequence or structural homology to the intended target. Concurrently, perform a broad kinase panel screening, as many small molecules unintentionally target kinases. This dual approach helps to build a preliminary profile of potential off-target interactions that can be experimentally validated.
Q2: My inhibitor, this compound, is showing significant cytotoxicity in my cell-based assays at concentrations where I expect on-target activity. How can I determine if this is an off-target effect?
Unexplained cytotoxicity is a common indicator of off-target activity. To troubleshoot this:
-
Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that the inhibitor is binding to PD-1 or PD-L1 in the cells at the concentrations used.
-
Dose-Response Analysis: Perform a careful dose-response curve to distinguish between on-target mediated cell death (if applicable to the cell line) and non-specific toxicity.
-
Control Cell Lines: Test the inhibitor on cell lines that do not express the primary target (PD-1/PD-L1). Toxicity in these cells strongly suggests off-target effects.
-
Apoptosis Assays: Measure markers of apoptosis (e.g., caspase activation) to understand the mechanism of cell death.
-
Broad-Spectrum Profiling: If the issue persists, consider broader screening methods like transcriptomics (RNA-seq) or proteomics to identify dysregulated pathways unrelated to PD-1/PD-L1 signaling.
Q3: How can I experimentally differentiate between on-target and off-target signaling pathway modulation?
Distinguishing between on-target and off-target pathway effects is crucial for mechanism of action studies.
-
Rescue Experiments: If an off-target is suspected, overexpressing the intended target (PD-1/PD-L1) might rescue the phenotype if the effect is due to insufficient on-target activity. Conversely, knocking out the primary target should abolish on-target effects, leaving only off-target effects observable.
-
Pathway-Specific Readouts: Use specific downstream reporters. For the PD-1/PD-L1 pathway, on-target effects should modulate T-cell receptor (TCR) signaling.[1][2] Monitor the phosphorylation status of key downstream molecules like SHP-2, ZAP70, and PLC-γ2.[1][3] Off-target effects may alter unrelated pathways (e.g., metabolic or stress-response pathways).
-
Orthogonal Inhibitors: Use a structurally different inhibitor known to be highly specific for the PD-1/PD-L1 pathway. If this second inhibitor does not reproduce the unexpected signaling event, it is likely an off-target effect of your primary compound.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Biochemical and Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may be potent against the isolated protein but cannot reach the intracellular target. Perform a cell permeability assay (e.g., PAMPA). |
| Efflux Pump Activity | The compound may be actively transported out of the cell. Co-administer with known efflux pump inhibitors (e.g., verapamil) to see if potency in cells increases. |
| Compound Metabolism | The inhibitor may be rapidly metabolized into an inactive form within the cell. Analyze compound stability using LC-MS on cell lysates over time. |
| Off-Target Engagement in Cells | An off-target with higher affinity in the cellular context may be sequestering the compound. A cellular target engagement assay like CETSA can help identify unexpected binding partners. |
Issue 2: In Silico Predictions Do Not Match Experimental Off-Target Screening Results
| Potential Cause | Troubleshooting Step |
| Limitations of Prediction Algorithms | In silico tools primarily use sequence or structural homology and may not account for the complex cellular environment.[4] They are best used for hypothesis generation, not definitive identification. |
| Protein Conformation | The conformation of the target protein in the cell may differ from the crystal structure used for in silico modeling, affecting inhibitor binding. |
| Allosteric Binding | The inhibitor might bind to an allosteric site not predicted by active-site-focused docking algorithms. |
| Incorrect Experimental Conditions | Ensure that the concentration of the inhibitor used in experimental screening is appropriate and that the assays have sufficient sensitivity to detect predicted interactions. |
Experimental Protocols & Data Presentation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that an inhibitor binds to its intended target in a cellular environment.
-
Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) at various concentrations and include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) protein.
-
Detection: Analyze the amount of target protein remaining in the soluble fraction using Western blot or mass spectrometry. Ligand-bound proteins are stabilized and will denature at a higher temperature.
Protocol 2: Kinase Profiling Assay
This is a broad screening method to identify unintended interactions with a panel of kinases.
-
Assay Preparation: Utilize a commercial service or an in-house platform that offers a large panel of purified, active kinases.
-
Inhibitor Addition: Add the test inhibitor (this compound) at one or more concentrations (e.g., 1 µM and 10 µM).
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled).
-
Quantification: Measure the kinase activity by quantifying the phosphorylation of a substrate.
-
Data Analysis: Express the results as a percentage of inhibition relative to a control. Hits are typically defined as kinases inhibited by >50% at a given concentration.
Data Summary Tables
Quantitative data should be organized to facilitate clear comparison.
Table 1: Selectivity Profile of this compound Use this table to compare the potency of your inhibitor against the intended target versus common off-targets identified in screening.
| Target | IC50 / Kd (nM) | Assay Type | Comments |
| PD-1/PD-L1 Interaction | e.g., 50 | HTRF | On-Target |
| Kinase A | e.g., 750 | Kinase Assay | Potential Off-Target |
| Kinase B | e.g., 1,200 | Kinase Assay | Potential Off-Target |
| Receptor X | e.g., >10,000 | Binding Assay | Low Probability Off-Target |
Table 2: Troubleshooting Cytotoxicity Use this table to log experimental results when investigating unexpected cell death.
| Assay | Cell Line (+ Target) | Cell Line (- Target) | Result Interpretation |
| Viability (IC50) | e.g., 1 µM | e.g., 1.5 µM | Similar toxicity suggests an off-target mechanism. |
| CETSA (Target Shift) | Yes | N/A | Confirms on-target binding in cells. |
| Caspase-3 Activation | High | High | Cell death is apoptotic in both cell lines. |
Visualizations
Caption: PD-1/PD-L1 signaling pathway and inhibitor mechanism.
Caption: Experimental workflow for off-target effect investigation.
Caption: Troubleshooting logic for unexpected inhibitor cytotoxicity.
References
How to mitigate PD1-PDL1-IN 2 toxicity in vivo
Welcome to the technical support center for PD1-PDL1-IN 2. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential in vivo toxicities associated with the use of this small molecule inhibitor of the PD-1/PD-L1 pathway. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to its toxicity profile?
A1: this compound is a small molecule inhibitor that targets the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). By blocking this interaction, this compound enhances T-cell activation and promotes an anti-tumor immune response. This mechanism, while therapeutically beneficial, can also lead to immune-related adverse events (irAEs) due to a generalized increase in immune system activity. Unlike monoclonal antibodies, the shorter half-life of small molecules like this compound may allow for more rapid management of these toxicities through dose adjustment or temporary discontinuation.
Q2: What are the potential on-target and off-target toxicities of this compound in vivo?
A2: On-target toxicities are primarily immune-related adverse events (irAEs) resulting from the intended pharmacological effect of PD-1/PD-L1 blockade. These can manifest as inflammation in various organs. Off-target toxicities may arise from the interaction of this compound with other molecules in the body. For some small molecule PD-L1 inhibitors, off-target effects such as peripheral neuropathy have been observed in clinical trials. Preclinical studies with similar molecules have also suggested the potential for direct cytotoxic effects at higher concentrations.
Q3: I am observing signs of toxicity in my animal model (e.g., weight loss, lethargy). What are the immediate steps I should take?
A3: If you observe signs of toxicity, the first step is to carefully monitor the animals and record all clinical signs. Depending on the severity, you may need to consider the following actions:
-
Dose reduction: Lowering the dose of this compound may alleviate the toxic effects while maintaining therapeutic efficacy.
-
Temporary discontinuation: A short break in treatment can allow the animal to recover.
-
Supportive care: Ensure adequate hydration and nutrition.
-
Euthanasia: In cases of severe and irreversible toxicity, euthanasia should be considered in accordance with ethical guidelines.
It is crucial to collect samples (blood, tissues) for further analysis to understand the nature of the toxicity.
Q4: How can I proactively monitor for potential toxicities during my in vivo study?
A4: A comprehensive monitoring plan should be in place before starting your in vivo experiments. This should include:
-
Regular clinical observations: Daily monitoring of animal weight, behavior, and overall health.
-
Hematological analysis: Periodic complete blood counts (CBC) to check for abnormalities in blood cells.
-
Clinical chemistry: Analysis of blood plasma or serum to assess organ function (e.g., liver and kidney).
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, a thorough histopathological examination of major organs should be performed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) and ruffled fur in mice. | On-target immune-related toxicity (e.g., colitis) or off-target effects. | 1. Reduce the dose of this compound. 2. Provide supportive care (e.g., hydration, nutritional supplements). 3. Monitor for signs of diarrhea or other gastrointestinal distress. 4. At necropsy, perform a thorough histopathological examination of the gastrointestinal tract. |
| Elevated liver enzymes (ALT, AST) in blood analysis. | Immune-mediated hepatitis. | 1. Consider a dose reduction or temporary discontinuation of treatment. 2. At necropsy, collect liver tissue for histopathological analysis to look for signs of inflammation and cell death. |
| Decreased red blood cell count, hemoglobin, and hematocrit. | Potential on-target or off-target hematological toxicity. | 1. Monitor complete blood counts more frequently. 2. Evaluate for any signs of internal bleeding. 3. At necropsy, examine the bone marrow and spleen for any abnormalities. |
| Neurological symptoms (e.g., limb weakness, ataxia). | Potential for immune-mediated neuropathy, as has been observed with other small molecule PD-L1 inhibitors. | 1. Immediately discontinue treatment. 2. Perform a detailed neurological examination. 3. At necropsy, collect nerve tissue for histopathological assessment. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical findings for small molecule inhibitors in preclinical studies. Note: This data is illustrative and may not represent the actual toxicological profile of this compound.
Table 1: Acute Oral Toxicity (LD50) of this compound in Mice
| Parameter | Value | Species | Route of Administration |
| LD50 | > 2000 mg/kg | Mouse | Oral |
Table 2: Hematological Findings in a 28-Day Rat Toxicity Study with this compound
| Parameter | Control | Low Dose (100 mg/kg/day) | Mid Dose (300 mg/kg/day) | High Dose (1000 mg/kg/day) |
| Red Blood Cells (10^6/µL) | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.2 ± 0.5 | 6.5 ± 0.7 |
| Hemoglobin (g/dL) | 15.0 ± 1.0 | 14.8 ± 1.2 | 14.5 ± 1.1 | 13.0 ± 1.5 |
| Hematocrit (%) | 45.0 ± 3.0 | 44.5 ± 3.5 | 43.5 ± 3.2 | 39.0 ± 4.0 |
| White Blood Cells (10^3/µL) | 8.0 ± 1.5 | 8.2 ± 1.6 | 8.5 ± 1.8 | 9.5 ± 2.0 |
| Neutrophils (10^3/µL) | 1.5 ± 0.5 | 1.6 ± 0.6 | 1.8 ± 0.7 | 2.5 ± 0.8 |
| Lymphocytes (10^3/µL) | 6.0 ± 1.2 | 6.1 ± 1.3 | 6.2 ± 1.4 | 6.5 ± 1.5 |
| * Statistically significant difference from control (p < 0.05) |
Table 3: Clinical Chemistry Findings in a 28-Day Rat Toxicity Study with this compound
| Parameter | Control | Low Dose (100 mg/kg/day) | Mid Dose (300 mg/kg/day) | High Dose (1000 mg/kg/day) |
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 8 | 42 ± 9 | 45 ± 10 | 60 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 90 ± 20 | 120 ± 25 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 5 | 25 ± 6 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |
| * Statistically significant difference from control (p < 0.05) |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment in Mice
Objective: To evaluate the potential toxicity of this compound in a murine model following repeated dosing.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.
-
Dosing: Administer this compound orally once daily for 14 or 28 days at three dose levels (e.g., 50, 150, and 500 mg/kg) and a vehicle control.
-
Clinical Observations: Record body weight, food and water consumption, and clinical signs of toxicity daily.
-
Blood Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at baseline and at the end of the study for complete blood count and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, etc.), weigh them, and fix them in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Complete Blood Count (CBC) in Mice
Objective: To assess the hematological effects of this compound.
Methodology:
-
Blood Collection: Collect approximately 50-100 µL of whole blood into EDTA-coated microtubes.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine the following parameters:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB) concentration
-
Hematocrit (HCT)
-
Mean corpuscular volume (MCV)
-
Mean corpuscular hemoglobin (MCH)
-
Mean corpuscular hemoglobin concentration (MCHC)
-
White blood cell (WBC) count with differential
-
Platelet (PLT) count
-
-
Blood Smear: Prepare a blood smear for manual differential count and morphological examination of blood cells.
Protocol 3: Liver Function Test in Mice
Objective: To evaluate the potential hepatotoxicity of this compound.
Methodology:
-
Blood Collection: Collect blood and process it to obtain serum or plasma.
-
Analysis: Use an automated clinical chemistry analyzer to measure the levels of the following liver enzymes and biomarkers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (B190676) (TBIL)
-
-
Data Analysis: Compare the values from the treated groups to the vehicle control group.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the management of in vivo toxicities.
Improving bioavailability of PD1-PDL1-IN 2
Welcome to the Technical Support Center for PD1-PDL1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this small molecule inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is PD1-PDL1-IN-2 and what are its potential therapeutic applications?
A1: PD1-PDL1-IN-2 is a small molecule inhibitor designed to block the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By inhibiting this pathway, PD1-PDL1-IN-2 aims to restore T-cell activity against tumor cells, making it a promising candidate for cancer immunotherapy. Small molecule inhibitors like PD1-PDL1-IN-2 offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.[1][2][3]
Q2: We are observing low in vitro efficacy of PD1-PDL1-IN-2 in our cell-based assays. What could be the reason?
A2: Low in vitro efficacy can stem from several factors. A primary reason for many small molecule inhibitors, particularly those with a biphenyl (B1667301) structure, is poor aqueous solubility.[1] This can lead to the compound precipitating out of the cell culture media, resulting in a lower effective concentration than intended. Additionally, non-specific binding to plasticware or serum proteins in the media can reduce the amount of free compound available to interact with the cells. It is also crucial to ensure the stability of the compound in your specific assay conditions.
Q3: Our in vivo studies with PD1-PDL1-IN-2 are showing low and variable oral bioavailability. What are the common causes?
A3: Low and variable oral bioavailability is a frequent challenge for poorly soluble small molecules. The main contributing factors include:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) tract is a major barrier to absorption.[4][5][6]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: Significant metabolism in the gut wall and/or liver can reduce the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation in Aqueous Media
Problem: You observe precipitation of PD1-PDL1-IN-2 in your aqueous buffers or cell culture media, leading to inconsistent results.
Troubleshooting Steps:
-
Solubility Assessment: First, determine the aqueous solubility of your batch of PD1-PDL1-IN-2. A simple method is to prepare a series of concentrations in your experimental buffer, incubate, and then visually inspect for precipitation. For a more quantitative measure, use techniques like HPLC-UV to determine the concentration in the supernatant after centrifugation.
-
Solvent Selection: For in vitro assays, consider using a small percentage of a water-miscible organic co-solvent, such as DMSO, to aid dissolution. However, it is critical to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control in your experiments.
-
Formulation Strategies: For in vivo studies, improving the formulation is key. Consider the following approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[4][5][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][5][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin can increase its aqueous solubility.[7][8]
-
Illustrative Solubility Data for a Typical Biphenyl PD-L1 Inhibitor
| Solvent System | Estimated Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| PBS (pH 7.4) | < 1 |
| 0.5% DMSO in PBS | 5 - 10 |
| 10% Solutol HS 15 in Water | 50 - 100 |
| 20% Captisol® in Water | 100 - 200 |
Note: This data is illustrative for a representative biphenyl inhibitor and should be experimentally determined for PD1-PDL1-IN-2.
Issue 2: Low Permeability and High Efflux
Problem: Even with improved solubility, the bioavailability of PD1-PDL1-IN-2 remains low, suggesting permeability issues.
Troubleshooting Steps:
-
In Vitro Permeability Assays: Utilize in vitro models to assess permeability and efflux.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay predicts passive diffusion across an artificial membrane.
-
Caco-2 Cell Monolayer Assay: This is the gold standard for predicting intestinal permeability and identifying P-gp substrates. A high efflux ratio (B-A/A-B permeability) suggests the compound is an efflux transporter substrate.
-
-
Co-administration with Inhibitors (In Vitro): In the Caco-2 assay, co-incubating with a known P-gp inhibitor (e.g., verapamil) can confirm if your compound is a substrate. A significant increase in the A-B permeability in the presence of the inhibitor is a positive indicator.
Hypothetical Caco-2 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| PD1-PDL1-IN-2 | 0.5 | 5.0 | 10.0 |
| PD1-PDL1-IN-2 + Verapamil | 2.5 | 4.5 | 1.8 |
| Propranolol (High Permeability Control) | 20.0 | 21.0 | 1.05 |
| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 |
Note: This is hypothetical data. An efflux ratio > 2 is generally considered indicative of active efflux.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of PD1-PDL1-IN-2 after intravenous and oral administration.
Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Formulation:
-
Intravenous (IV): Dissolve PD1-PDL1-IN-2 in a suitable vehicle such as 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 1 mg/mL.
-
Oral (PO): Formulate PD1-PDL1-IN-2 as a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water, or use one of the advanced formulations mentioned in the troubleshooting guide.
-
-
Dosing:
-
IV: Administer a single dose of 1 mg/kg via the tail vein.
-
PO: Administer a single dose of 10 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of PD1-PDL1-IN-2 in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Signaling Pathway
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of PD1-PDL1-IN-2.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of PD1-PDL1-IN-2 in a preclinical model.
Troubleshooting Decision Tree for Low Bioavailability
Caption: A decision tree to troubleshoot low oral bioavailability of PD1-PDL1-IN-2.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Response to PD-1/PD-L1 Inhibitors in Experimental Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro and in vivo experiments with PD-1/PD-L1 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Cytotoxic Activity Observed in T-Cell Co-culture Assay
Question: My PD-1/PD-L1 inhibitor is not enhancing T-cell-mediated killing of cancer cells in my co-culture assay. What are the potential causes and how can I troubleshoot this?
Answer: A lack of response in a co-culture assay can stem from several factors related to the cell lines, T-cells, or assay conditions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low PD-L1 Expression on Target Cancer Cells | 1. Verify PD-L1 Expression: Confirm PD-L1 expression on your cancer cell line using flow cytometry or western blotting. Expression can vary with cell passage number. 2. Induce PD-L1 Expression: If expression is low, consider treating cancer cells with Interferon-gamma (IFN-γ) to upregulate PD-L1.[1] 3. Select a Different Cell Line: If induction is not feasible, choose a cell line known to have high endogenous PD-L1 expression. |
| Low PD-1 Expression on Effector T-Cells | 1. Activate T-Cells: Ensure T-cells are properly activated to express PD-1. Common methods include stimulation with anti-CD3/CD28 antibodies or using antigen-specific T-cells with corresponding peptide-loaded target cells. 2. Confirm PD-1 Expression: Use flow cytometry to verify PD-1 expression on the surface of your activated T-cells. |
| Suboptimal Effector-to-Target (E:T) Ratio | 1. Titrate E:T Ratio: The ratio of T-cells to cancer cells is critical.[2] Perform a titration experiment with a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal ratio for observing a significant therapeutic window for your inhibitor. |
| T-Cell Exhaustion | 1. Assess Exhaustion Markers: Prolonged activation can lead to T-cell exhaustion, characterized by the expression of other inhibitory receptors like TIM-3 and LAG-3.[3][4] Use flow cytometry to check for these markers. 2. Use Freshly Activated T-Cells: Use T-cells that have not been in culture for an extended period to minimize exhaustion. |
| Inhibitor Concentration and Activity | 1. Titrate Inhibitor Concentration: Perform a dose-response curve with your inhibitor to ensure you are using an effective concentration. 2. Confirm Inhibitor Activity: Use a cell-free binding assay or a reporter assay to confirm that your inhibitor is active and can block the PD-1/PD-L1 interaction. |
Issue 2: High Variability or Poor Reproducibility in Experimental Replicates
Question: My experimental results are inconsistent across different experiments. How can I improve the reproducibility of my assays?
Answer: High variability is a common challenge, often due to inconsistencies in cell handling and assay setup.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Variability in Primary Cells | 1. Consistent Donor Source: If using primary T-cells from donors, try to use cells from the same donor for a set of experiments to minimize donor-to-donor variability.[2] 2. Thorough Characterization: Always characterize the immune cell populations (e.g., CD4+/CD8+ ratio) for each new batch of primary cells using flow cytometry. |
| Inconsistent Cell Numbers and Ratios | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., an automated cell counter) and ensure cells are well-mixed before plating. 2. Consistent Plating: Be meticulous when plating cells to ensure a consistent E:T ratio in every well.[2] |
| Cell Line Instability | 1. Monitor Cell Passage Number: Use cancer cell lines within a consistent and low passage number range, as PD-L1 expression and other characteristics can change over time in culture.[2] 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly alter cellular responses. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cancer cell line for my PD-1/PD-L1 inhibitor experiments?
A1: The choice of cell line is critical. Key factors to consider include:
-
PD-L1 Expression: The cell line should express physiologically relevant levels of PD-L1. This can be confirmed through literature review, cell line databases, and in-lab validation via flow cytometry or Western blot.[2]
-
MHC Compatibility: If you are using an antigen-specific T-cell response, ensure the cancer cell line expresses the correct MHC allele to present the antigen to your T-cells.
-
Tumor Microenvironment (TME) Characteristics: Consider the intrinsic signaling pathways of the cancer cell line. For example, tumors with mutations in the IFN-γ signaling pathway may be resistant to PD-1/PD-L1 blockade.[5]
Q2: My in vitro results are promising, but the inhibitor shows poor efficacy in my in vivo model. What could be the reason?
A2: A discrepancy between in vitro and in vivo results is common and can be attributed to the complexity of the tumor microenvironment (TME) in a living organism.
-
Immunosuppressive Cells: The TME in your animal model may contain other immunosuppressive cells like regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs) that are not present in your in vitro co-culture.[3][6] These cells can create resistance to PD-1/PD-L1 blockade.
-
Tumor Intrinsic Factors: The tumor may have intrinsic resistance mechanisms, such as loss of PTEN, which activates the PI3K-AKT pathway and can reduce T-cell infiltration.[7]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Your inhibitor may have poor bioavailability, a short half-life, or may not be reaching the tumor at a sufficient concentration in the in vivo model.
Q3: What are some combination strategies I can explore in my experiments to overcome resistance to PD-1/PD-L1 inhibitors?
A3: Combination therapies are a promising approach to enhance the efficacy of PD-1/PD-L1 inhibitors.[8]
-
With Other Checkpoint Inhibitors: Combining with inhibitors of other checkpoints like CTLA-4, TIM-3, or LAG-3 can address T-cell exhaustion and overcome adaptive resistance.[4]
-
With Chemotherapy: Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and enhancing the anti-tumor immune response.[9]
-
With Radiotherapy: Radiation can also promote the release of tumor antigens and increase T-cell infiltration into the tumor.
-
With Targeted Therapies: For tumors with specific mutations, such as those with PTEN loss, combining with a PI3K inhibitor may restore sensitivity to PD-1 blockade.[5]
Quantitative Data Summary
Table 1: Objective Response Rates (ORR) of PD-1/PD-L1 Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Meta-Analysis
| Treatment | Overall ORR (95% CI) |
| Anti-PD-1 Therapy | 22.5% (17.6% - 28.2%) |
| Anti-PD-L1 Therapy | 19.5% (13.2% - 27.7%) |
| Data from a meta-analysis of clinical trials in NSCLC patients.[10] |
Experimental Protocols
Protocol 1: T-Cell/Cancer Cell Co-culture Cytotoxicity Assay
This protocol outlines a method to assess the ability of a PD-1/PD-L1 inhibitor to enhance T-cell-mediated killing of cancer cells.
Materials:
-
PD-L1 expressing cancer cell line (target cells)
-
Activated human T-cells (effector cells)
-
PD-1/PD-L1 inhibitor
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Methodology:
-
Plate Target Cells: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Effector Cells: Thaw and activate human T-cells according to your standard laboratory protocol. Ensure to check for PD-1 expression via flow cytometry.
-
Add Inhibitor: The next day, remove the medium from the cancer cells and add fresh medium containing serial dilutions of your PD-1/PD-L1 inhibitor or a vehicle control.
-
Add Effector Cells: Add the activated T-cells to the wells at the desired E:T ratio.
-
Co-culture Incubation: Incubate the co-culture plate for 24-72 hours at 37°C in a CO2 incubator.
-
Measure Cytotoxicity: Following incubation, measure cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition and plot the results to determine the efficacy of your inhibitor.
Protocol 2: Flow Cytometry Analysis of PD-L1 Expression on Cancer Cells
This protocol describes how to quantify the surface expression of PD-L1 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS + 2% FBS)
-
Anti-human PD-L1 antibody conjugated to a fluorophore (e.g., PE or APC)
-
Isotype control antibody with the same fluorophore
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest cancer cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in FACS buffer and add the anti-PD-L1 antibody or the isotype control.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity (MFI).
Visualizations
Caption: PD-1/PD-L1 signaling pathway and therapeutic blockade.
Caption: Experimental workflow for a T-cell co-culture cytotoxicity assay.
Caption: Troubleshooting logic for poor PD-1/PD-L1 inhibitor response.
References
- 1. Biomarkers for predicting efficacy of PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming resistance to anti-PD-L1 immunotherapy: mechanisms, combination strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome PD-1/PD-L1 Blockade Resistance: Focusing on Combination with Immune Checkpoint Blockades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aptitudehealth.com [aptitudehealth.com]
- 10. Evaluation of the efficacy and safety of anti-PD-1 and anti-PD-L1 antibody in the treatment of non-small cell lung cancer (NSCLC): a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
PD-1/PD-L1 Inhibitor Screening Assay Technical Support Center
Welcome to the technical support center for PD-1/PD-L1 inhibitor screening assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the variability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for screening PD-1/PD-L1 inhibitors?
A1: Several assay formats are commonly used, each with its own advantages and potential for variability. These include:
-
Biochemical Assays: These assays use purified recombinant PD-1 and PD-L1 proteins to measure their direct interaction. Common formats include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): This assay measures the proximity of donor and acceptor fluorophores conjugated to PD-1 and PD-L1.[1][2][3]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, this bead-based assay measures the interaction of proteins in close proximity.[4]
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a plate-based assay that measures the binding of biotinylated PD-1 to coated PD-L1.[5][6][7]
-
-
Cell-Based Assays: These assays utilize engineered cell lines to measure the functional consequences of the PD-1/PD-L1 interaction. A common format is the reporter gene assay, where the inhibition of the PD-1 pathway leads to the expression of a reporter gene like luciferase.[8][9][10][11][12]
Q2: What are the primary sources of variability in PD-1/PD-L1 assays?
A2: Variability can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent protein quality, improper storage of reagents, and repeated freeze-thaw cycles can significantly impact assay performance.[7][13]
-
Cell-Based Assay Variables: For cell-based assays, factors such as cell line stability, passage number, cell density, and mycoplasma contamination are critical sources of variability.[13]
-
Experimental Technique: Pipetting errors, improper mixing, and inconsistencies in incubation times can lead to high variability.
-
Assay-Specific Factors: In HTRF and AlphaLISA assays, compound interference with the fluorescence or bead chemistry can be a source of false positives.[2] For ELISA, inefficient washing steps can lead to high background.
-
Data Analysis: The choice of curve-fitting model and data normalization methods can influence the final results.
Q3: How can I minimize variability in my experiments?
A3: To enhance reproducibility, consider the following:
-
Use high-quality reagents and follow the manufacturer's storage and handling instructions.
-
For cell-based assays, maintain a consistent cell culture practice. Use cells within a defined passage number range and regularly test for mycoplasma.[13]
-
Ensure accurate and consistent pipetting by using calibrated pipettes and proper techniques.
-
Optimize inhibitor and reagent concentrations through dose-response experiments.[13]
-
Include appropriate controls in every experiment, such as positive and negative control inhibitors, and no-template controls.
-
Follow a standardized protocol and minimize deviations between experiments.
Troubleshooting Guides
Biochemical Assays (HTRF, AlphaLISA, ELISA)
| Problem | Possible Cause | Solution |
| High background signal | Inefficient washing (ELISA) | Increase the number and vigor of wash steps. |
| Contaminated reagents | Use fresh, high-quality reagents. Filter buffers if necessary. | |
| Compound auto-fluorescence (HTRF/AlphaLISA) | Screen compounds for intrinsic fluorescence at the assay wavelengths.[2] | |
| Low signal or no signal | Inactive proteins | Ensure proteins have been stored correctly and have not undergone multiple freeze-thaw cycles. Test protein activity using a known binding partner. |
| Incorrect reagent concentrations | Verify the concentrations of all assay components. | |
| Incorrect filter/wavelength settings on the plate reader | Confirm that the plate reader is set to the correct excitation and emission wavelengths for the assay. | |
| High well-to-well variability | Pipetting inconsistency | Use calibrated pipettes and ensure proper mixing in each well. |
| Edge effects on the plate | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber. | |
| Reagent degradation | Prepare fresh reagent dilutions for each experiment.[13] | |
| Inconsistent IC50 values | Inaccurate serial dilutions of the inhibitor | Carefully prepare serial dilutions and use a fresh set for each experiment. |
| Assay drift during plate reading | Read the plate in a consistent and timely manner. | |
| Lot-to-lot variability of reagents | Qualify new lots of reagents against the previous lot to ensure consistency. |
Cell-Based Reporter Assays
| Problem | Possible Cause | Solution |
| Low luciferase signal | Low cell viability | Check cell viability before starting the assay. Ensure proper cell handling and culture conditions. |
| Inefficient transfection (if applicable) | Optimize transfection protocol and reagents. | |
| PD-L1 expression is low on target cells | Confirm PD-L1 expression using flow cytometry or western blot. Some cell lines may require stimulation with IFN-γ to upregulate PD-L1.[13] | |
| High background luminescence | Basal NFAT activation is too high | Optimize the ratio of effector cells to target cells. |
| Contamination of cell culture | Regularly test for mycoplasma and other contaminants.[13] | |
| High variability between replicates | Inconsistent cell seeding | Ensure a uniform cell suspension and accurate cell counting before seeding.[13] |
| Uneven distribution of cells in the well | Gently swirl the plate after seeding to ensure even distribution. | |
| Inhibitor is cytotoxic | Compound is toxic to the cell lines at the tested concentrations | Perform a cytotoxicity assay to determine the non-toxic concentration range of the inhibitor.[13] |
| Off-target effects of the compound | Some compounds may inhibit cellular processes essential for cell viability.[13] |
Quantitative Data Presentation
Table 1: Performance of a PD-1/PD-L1 HTRF Assay
| Parameter | Value | Reference |
| IC50 (Pembrolizumab) | 2.0 nM | [1] |
| IC50 (Nivolumab) | 2.4 nM | [1] |
| IC50 (Atezolizumab) | 3.9 nM | [1] |
| IC50 (Standard Inhibitor) | 3.8 nM | [1] |
Table 2: Performance of a PD-1/PD-L1 AlphaLISA Assay
| Parameter | Value | Reference |
| Z' value | 0.76 | [4] |
| IC50 (Untagged hPD-L1) | 19.22 nM | [4] |
| IC50 (Macrocyclic Inhibitor) | 440 nM | [4] |
Table 3: Reproducibility of Soluble PD-1 and PD-L1 ELISAs
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Soluble PD-1 | 6.4 - 7.8 | < 20 | [14][15] |
| Soluble PD-L1 | 3.8 - 7.1 | < 20 | [14][15] |
Experimental Protocols
General Protocol for a PD-1/PD-L1 HTRF Assay
This protocol is a generalized procedure based on commercially available kits.[1][2][3]
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds and control inhibitors in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compounds or controls to the assay plate.
-
Add 5 µL of a pre-mixed solution of tagged PD-1 and PD-L1 proteins.
-
Add 10 µL of a pre-mixed solution of HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores).
-
Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
General Protocol for a Cell-Based PD-1/PD-L1 Reporter Assay
This protocol is a generalized procedure based on commercially available kits.[8][9][10][11]
-
Cell Preparation:
-
Culture PD-1 Effector cells (e.g., Jurkat-NFAT-Luciferase) and PD-L1 Target cells (e.g., CHO-PD-L1) according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend the cells in assay medium.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the PD-L1 Target cell suspension to each well and incubate for 4-6 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and control inhibitors.
-
Add 25 µL of the diluted compounds to the wells containing the target cells.
-
Add 25 µL of the PD-1 Effector cell suspension to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the luciferase detection reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 or IC50 value.
-
Visualizations
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: A typical experimental workflow for a PD-1/PD-L1 HTRF assay.
Caption: A logical workflow for troubleshooting PD-1/PD-L1 assay issues.
References
- 1. revvity.com [revvity.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. aurorabiolabs.com [aurorabiolabs.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. PD-1 [Biotinylated] : PD-L1 Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 6. PD-1[Biotinylated]:PD-L1 Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Adjusting PD1-PDL1-IN 2 treatment schedule for efficacy
Welcome to the technical support center for PD1-PDL1-IN-2, a small molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PD1-PDL1-IN-2 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of PD1-PDL1-IN-2 and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro efficacy (e.g., in a co-culture assay) | 1. Suboptimal concentration of PD1-PDL1-IN-2. 2. Low or absent PD-L1 expression on target cells. 3. Low or absent PD-1 expression on effector cells. 4. Incorrect assay setup or timing. | 1. Perform a dose-response curve to determine the optimal concentration (typically in the nM to µM range). 2. Verify PD-L1 expression on target cells using flow cytometry or western blotting. Consider using IFN-γ to induce PD-L1 expression.[1][2] 3. Confirm PD-1 expression on activated T cells or other effector cells.[3] 4. Ensure an appropriate Effector:Target (E:T) ratio and allow sufficient incubation time (e.g., 72-120 hours) for a measurable response.[3] |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. 2. Variability in reagent preparation. 3. Edge effects in multi-well plates. | 1. Ensure uniform cell seeding across all wells. 2. Prepare fresh reagents and ensure thorough mixing. 3. Avoid using the outer wells of plates for treatment conditions; instead, fill them with media to maintain humidity. |
| In vivo tumor model shows no response | 1. Insufficient drug exposure at the tumor site. 2. "Cold" tumor microenvironment with low T-cell infiltration.[4][5][6] 3. Redundant immune checkpoint pathways. 4. Rapid development of treatment resistance.[7] | 1. Optimize the dosing schedule and route of administration based on pharmacokinetic studies. 2. Consider combination therapies, such as with radiotherapy, to enhance T-cell infiltration and create a more immunogenic ("hot") tumor microenvironment.[4][5][6] 3. Investigate the expression of other checkpoint molecules (e.g., CTLA-4, LAG-3) and consider dual checkpoint blockade.[8] 4. Analyze tumor biopsies for markers of adaptive resistance. |
| Observed in vitro/in vivo toxicity | 1. Off-target effects of the compound. 2. Immune-related adverse events (irAEs) due to checkpoint inhibition.[9][10][11][12] | 1. Perform a counterscreen against a panel of related targets to assess specificity. 2. Monitor for common irAEs such as dermatitis, colitis, and hepatitis. Adjust the dose or treatment schedule as needed. In clinical settings, management protocols for irAEs should be followed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD1-PDL1-IN-2?
A1: PD1-PDL1-IN-2 is a small molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[13] By blocking this interaction, the inhibitor prevents the suppression of T-cell activity, thereby restoring the ability of the immune system to recognize and eliminate cancer cells.[14][15]
Q2: How can I confirm the expression of PD-1 and PD-L1 in my cell lines?
A2: The expression of PD-1 on immune cells (e.g., activated T cells) and PD-L1 on cancer cells can be verified using several standard laboratory techniques, including flow cytometry, western blotting, and immunohistochemistry (IHC).[16][17] For some tumor cell lines, stimulation with interferon-gamma (IFN-γ) may be required to induce or upregulate PD-L1 expression.[1][2]
Q3: What is a typical starting concentration for in vitro experiments?
A3: A good starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations. Based on similar small molecule inhibitors, an effective concentration is often in the range of 10 nM to 10 µM.
Q4: Can PD1-PDL1-IN-2 be used in combination with other therapies?
A4: Yes, combination therapy is a promising strategy. Combining PD1-PDL1-IN-2 with other treatments, such as radiotherapy or other immune checkpoint inhibitors (e.g., anti-CTLA-4), may enhance its anti-tumor efficacy, particularly in tumors with low immunogenicity.[4][5][6]
Signaling Pathways and Experimental Workflows
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of PD1-PDL1-IN-2.
Caption: A generalized workflow for an in vitro co-culture assay to evaluate PD1-PDL1-IN-2 efficacy.
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Assay
Objective: To assess the ability of PD1-PDL1-IN-2 to block the PD-1/PD-L1 interaction and restore T-cell mediated killing of tumor cells.
Materials:
-
PD-L1 expressing cancer cell line (e.g., NCI-H2228)
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
PD1-PDL1-IN-2
-
Cell culture medium and supplements
-
Assay plates (96-well, flat-bottom)
-
Reagents for endpoint analysis (e.g., luciferase substrate for viability, ELISA kit for IFN-γ)
Methodology:
-
T-Cell Activation: Isolate PBMCs from healthy donor blood. Activate T-cells for 3 days with appropriate stimuli to induce PD-1 expression.[3]
-
Cell Seeding: Seed the PD-L1 positive tumor cells into a 96-well plate and allow them to adhere overnight.
-
Co-culture and Treatment: Add the activated T-cells to the tumor cells at an Effector to Target (E:T) ratio of 1:1.[3] Immediately add PD1-PDL1-IN-2 at various concentrations (e.g., 0.1 nM to 10 µM) to the co-culture. Include appropriate controls (e.g., vehicle control, isotype control for antibody comparison).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C and 5% CO2.[3]
-
Endpoint Analysis:
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of PD1-PDL1-IN-2 in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26)
-
Immunocompetent mice (e.g., BALB/c)
-
PD1-PDL1-IN-2 formulated for in vivo administration
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer PD1-PDL1-IN-2 according to the desired schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for T-cell infiltration).
Quantitative Data Summary
The following table summarizes hypothetical data from an in vitro study to illustrate the expected outcomes.
| Treatment Group | Concentration | Tumor Cell Viability (% of Control) | IFN-γ Release (pg/mL) |
| Vehicle Control | - | 100% | 50 |
| PD1-PDL1-IN-2 | 1 nM | 95% | 150 |
| PD1-PDL1-IN-2 | 10 nM | 80% | 400 |
| PD1-PDL1-IN-2 | 100 nM | 60% | 800 |
| PD1-PDL1-IN-2 | 1 µM | 45% | 1200 |
| PD1-PDL1-IN-2 | 10 µM | 42% | 1250 |
| Positive Control (anti-PD-1 Ab) | 10 µg/mL | 40% | 1300 |
This is example data and should be replaced with actual experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Effect of Kaempferol Through Downregulation of CDKs and PD-L1 in Triple-Negative Breast Cancer Cells [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | Optimizing the Treatment Schedule of Radiotherapy Combined With Anti-PD-1/PD-L1 Immunotherapy in Metastatic Cancers [frontiersin.org]
- 5. Optimizing the Treatment Schedule of Radiotherapy Combined With Anti-PD-1/PD-L1 Immunotherapy in Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Treatment Schedule of Radiotherapy Combined With Anti-PD-1/PD-L1 Immunotherapy in Metastatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | Neurological adverse events associated with PD-1/PD-L1 immune checkpoint inhibitors [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. medrxiv.org [medrxiv.org]
- 12. bmj.com [bmj.com]
- 13. assaygenie.com [assaygenie.com]
- 14. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PD-1/PD-L1 Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD-1/PD-L1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key assays used to evaluate PD-1/PD-L1 blockade?
A1: The primary assays for evaluating PD-1/PD-L1 blockade include Immunohistochemistry (IHC) to determine PD-L1 expression in tissues, Flow Cytometry to analyze PD-1 and PD-L1 expression on immune and tumor cells, and in vitro co-culture assays to assess the functional effects of inhibitors on T-cell activation and tumor cell killing.[1][2][3]
Q2: Which antibody clone should I use for PD-L1 IHC?
A2: Several antibody clones are available (e.g., 22C3, 28-8, SP142, SP263), and their performance can vary.[4] The choice of clone may depend on the specific drug and tumor type being investigated, as different clinical trials have used different validated assays.[4][5][6] It is crucial to use a validated antibody and protocol for your specific application.[5][6] Studies have shown high concordance between clones 22C3, 28-8, and SP263, while SP142 may show lower sensitivity.[4]
Q3: How can I induce or stabilize PD-L1 expression on my tumor cell line?
A3: PD-L1 expression can be transient and vary with cell culture conditions. To induce and stabilize its expression for more consistent results in in vitro assays, you can stimulate tumor cells with interferon-gamma (IFN-γ).[7][8]
Q4: What is a typical Effector-to-Target (E:T) ratio for a co-culture cytotoxicity assay?
A4: The optimal E:T ratio should be determined empirically for each experimental system. A common starting point is a 1:1 ratio, with titration to higher ratios (e.g., 5:1, 10:1) to find the window that provides a robust signal for T-cell mediated killing while minimizing non-specific effects.
Troubleshooting Guides
Immunohistochemistry (IHC)
Issue: Weak or No PD-L1 Staining
| Potential Cause | Troubleshooting Suggestion |
| Improper Sample Handling | Ensure tissue is fixed in 10% neutral-buffered formalin for an adequate and controlled duration. Only formalin-fixed, paraffin-embedded (FFPE) tissue is FDA-approved for PD-L1 companion diagnostics.[9][10] Older FFPE blocks may show reduced staining.[9][10] |
| Incorrect Antibody Clone or Dilution | Use a validated PD-L1 antibody clone for your specific application and optimize the antibody concentration through titration.[5][6] |
| Suboptimal Antigen Retrieval | Optimize the heat-induced epitope retrieval (HIER) method, including the buffer composition (e.g., citrate (B86180) or EDTA-based) and incubation time/temperature. |
| Antibody Storage and Handling | Store antibodies according to the manufacturer's instructions to avoid degradation. |
| Low or Absent PD-L1 Expression | The tissue may genuinely have low or no PD-L1 expression. Use a validated positive control tissue (e.g., tonsil or placenta) to confirm the assay is working correctly.[9][10] |
Issue: High Background Staining
| Potential Cause | Troubleshooting Suggestion |
| Endogenous Biotin (B1667282) or Peroxidase Activity | Use appropriate blocking steps for endogenous biotin and peroxidase if using a biotin-based detection system. |
| Excessive Antibody Concentration | Titrate the primary antibody to the lowest concentration that still provides a specific signal. |
| Inadequate Blocking | Use a suitable blocking serum (e.g., from the same species as the secondary antibody) to block non-specific binding sites. |
| Incomplete Deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and ethanol (B145695) during the deparaffinization steps.[11] |
Flow Cytometry
Issue: Weak or No PD-1/PD-L1 Signal
| Potential Cause | Troubleshooting Suggestion |
| Low Antigen Expression | The cell type of interest may have low or transient expression. Consider using stimulation (e.g., IFN-γ for PD-L1) to upregulate expression. For intracellular targets, ensure proper fixation and permeabilization. |
| Incorrect Fluorochrome Choice | Use a bright fluorochrome for weakly expressed antigens. |
| Antibody Titration | Ensure the antibody concentration is optimal. Too little antibody will result in a weak signal. |
| Improper Instrument Settings | Adjust the voltage (gain) for the detector to ensure the signal is on scale and distinguishable from background. |
| Cell Viability | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis. |
Issue: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Suggestion |
| Fc Receptor Binding | Block Fc receptors on immune cells (e.g., macrophages, B cells) using an Fc block reagent before adding your primary antibodies.[12] |
| Excessive Antibody Concentration | Titrate the antibody to a lower concentration. |
| Dead Cells | As mentioned, use a viability dye to exclude dead cells which are prone to non-specific antibody binding. |
| Inadequate Washing | Ensure sufficient washing steps to remove unbound antibodies. |
In Vitro Co-Culture Assays
Issue: High Variability Between Experiments
| Potential Cause | Troubleshooting Suggestion |
| Donor-to-Donor Variability in PBMCs | If using primary human peripheral blood mononuclear cells (PBMCs), screen multiple healthy donors and select those with a robust and consistent response. Whenever possible, use cells from the same donor for a set of experiments. |
| Inconsistent Effector-to-Target (E:T) Ratio | Carefully count and plate cells to ensure a consistent E:T ratio. Titrate the ratio during assay development to identify the optimal window for observing the desired effect. |
| Fluctuating PD-L1 Expression on Target Cells | Regularly check the PD-L1 expression on your target cancer cell line using flow cytometry. Consider using IFN-γ stimulation to maintain consistent high-level expression.[7][8] |
Issue: No Effect of PD-1/PD-L1 Inhibitor
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal T-cell Activation | The initial T-cell activation signal (e.g., anti-CD3/CD28 antibodies) may be too strong, overriding the PD-1/PD-L1 inhibitory signal. Titrate the concentration of the activating stimulus to find a sub-maximal activation level where the effect of PD-1/PD-L1 blockade is more apparent. |
| Low PD-1/PD-L1 Expression | Ensure your effector T-cells express sufficient PD-1 and your target cells express high levels of PD-L1. You may need to screen different cell lines or use engineered cell lines overexpressing these proteins. |
| Incorrect Timing of Readout | The kinetics of T-cell activation and subsequent cytokine production or cytotoxicity can vary. Perform a time-course experiment to determine the optimal endpoint for your assay. |
Quantitative Data Summary
Table 1: Concordance of PD-L1 Expression Detection between Flow Cytometry and Immunohistochemistry (IHC)
| Metric | Concordance Rate |
| Overall Concordance | 95% |
| Negative Percent Agreement (NPA) | 97% |
| Positive Percent Agreement (PPA) | 89% |
| Data from a study comparing the OncoTect iO Lung Assay (Flow Cytometry) with the Dako PD-L1 IHC 28-8 pharmDx Kit.[1] |
Table 2: Comparison of PD-L1 Antibody Clones by IHC
| Antibody Clones | Concordance | Observation |
| 22C3, 28-8, SP263 | High | These assays showed comparable analytical performance in detecting PD-L1 on tumor cells. |
| SP142 vs. others | Low | SP142 consistently stained fewer tumor cells compared to 22C3, 28-8, and SP263. |
| Based on the Blueprint Project comparing different PD-L1 IHC assays.[4] |
Experimental Protocols
Protocol 1: PD-L1 Staining by Immunohistochemistry (General Workflow)
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol to rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker or water bath.
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Incubate with a protein block or serum from the secondary antibody host species to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-PD-L1 antibody at the optimized dilution and duration.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based detection system.
-
Chromogen Application: Add a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) and incubate until the desired stain intensity develops.
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Score the percentage of PD-L1 positive tumor cells (Tumor Proportion Score - TPS) or consider both tumor and immune cells (Combined Positive Score - CPS) based on the specific assay guidelines.[4] At least 100 viable tumor cells are required for interpretation.[9]
Protocol 2: PD-1/PD-L1 Staining by Flow Cytometry (General Workflow)
-
Single-Cell Suspension Preparation: Prepare a single-cell suspension from your tissue or cell culture. For tissues, this may involve mechanical dissociation and enzymatic digestion.[12]
-
Fc Receptor Blockade: Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding to Fc receptors.[12]
-
Surface Staining: Incubate cells with fluorochrome-conjugated antibodies against surface markers, including PD-1, PD-L1, and other cell type-specific markers (e.g., CD3, CD8 for T-cells; EpCAM for epithelial tumor cells).
-
Viability Staining: Add a viability dye to distinguish live from dead cells.
-
Fixation/Permeabilization (for intracellular targets): If staining for intracellular antigens, fix and permeabilize the cells using a commercially available kit.
-
Intracellular Staining: Incubate with antibodies against any intracellular targets.
-
Washing: Wash the cells with flow cytometry buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software, gating on live, single cells and then on the populations of interest to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
Protocol 3: In Vitro PD-1/PD-L1 Blockade Assay (T-cell Activation)
-
Plate Coating (for antibody-mediated activation): Coat a 96-well plate with anti-CD3 antibody to provide the primary T-cell activation signal.[13][14]
-
Cell Seeding:
-
Target Cells: Seed PD-L1-expressing tumor cells and allow them to adhere.
-
Effector Cells: Isolate T-cells or PBMCs from a healthy donor.
-
-
Co-culture Setup: Add the effector cells to the wells containing the target cells at a predetermined E:T ratio. Include anti-CD28 antibody in the culture for co-stimulation.[13]
-
Inhibitor Treatment: Add the PD-1 or PD-L1 inhibitor at various concentrations. Include appropriate controls (isotype control antibody, no inhibitor).
-
Incubation: Co-culture the cells for a period of 48-72 hours.
-
Readout:
-
Cytokine Release: Collect the supernatant and measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or a multiplex bead-based assay.
-
T-cell Proliferation: Pre-label T-cells with a proliferation dye (e.g., CFSE) and measure dye dilution by flow cytometry.
-
Cytotoxicity: Measure the lysis of target cells using a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based killing assay.
-
Signaling Pathways and Workflows
Caption: PD-1/PD-L1 Signaling Pathway
Caption: PD-1 Inhibitor Screening Workflow
References
- 1. ascopubs.org [ascopubs.org]
- 2. Quantitative Assessment of the Heterogeneity of PD-L1 Expression in Non-small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Challenges of PD-L1 testing in non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and validation of PD-L1 immunohistochemistry staining protocols using the antibody clone 28-8 on different staining platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Optimization and validation of PD-L1 immunohistochemistry staining protocols using the antibody clone 28-8 on different staining platforms | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 10. youtube.com [youtube.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. dovepress.com [dovepress.com]
- 13. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
Validation & Comparative
A Comparative Guide: PD1-PDL1-IN-2 vs. Monoclonal Antibody Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor, PD1-PDL1-IN-2, and monoclonal antibody (mAb) inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The information presented is supported by experimental data to aid in the evaluation of these distinct therapeutic modalities.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[1] Tumors can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[2] Both small molecule inhibitors and monoclonal antibodies have been developed to block this interaction and restore anti-tumor immunity.[3] While monoclonal antibodies are the current standard of care, small molecule inhibitors like PD1-PDL1-IN-2 offer potential advantages, including oral bioavailability and different pharmacokinetic profiles.[3]
Mechanism of Action
Monoclonal Antibodies (e.g., Pembrolizumab (B1139204), Nivolumab, Atezolizumab)
Monoclonal antibodies are large protein therapeutics that bind to either PD-1 or PD-L1 with high specificity and affinity.[2] Anti-PD-1 antibodies, such as pembrolizumab and nivolumab, physically block the interaction of PD-1 with its ligands, PD-L1 and PD-L2.[2] Anti-PD-L1 antibodies, like atezolizumab, bind to PD-L1, preventing it from engaging with PD-1.[4] This blockade removes the inhibitory signal on T cells, leading to their reactivation and subsequent killing of tumor cells.[5]
Small Molecule Inhibitors (e.g., PD1-PDL1-IN-2)
Small molecule inhibitors, such as PD1-PDL1-IN-2 (also known as ZE132), are orally bioavailable compounds that can also disrupt the PD-1/PD-L1 interaction.[6] Some small molecules, like those developed by Bristol-Myers Squibb, induce the dimerization of PD-L1, which prevents its binding to PD-1.[7] PD1-PDL1-IN-2 has been shown to be a potent and selective inhibitor of the PD-1/PD-L1 interaction with robust in vivo anti-tumor activity.[6] It promotes the infiltration of cytotoxic T-cells into the tumor and induces the expression of IL-2, a key cytokine for T-cell proliferation and activation.[6]
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the points of intervention for both monoclonal antibodies and small molecule inhibitors.
Caption: PD-1/PD-L1 signaling and inhibitor mechanisms.
Comparative Performance Data
The following tables summarize key performance metrics for PD1-PDL1-IN-2 and representative monoclonal antibodies. It is important to note that the data are compiled from different studies and direct head-to-head comparisons may not be available under identical experimental conditions.
Table 1: In Vitro Potency
| Inhibitor Class | Specific Agent | Assay Type | Target | IC50 / EC50 | Reference(s) |
| Small Molecule | PD1-PDL1-IN-50 | HTRF | PD-1/PD-L1 | 16.7 nM (IC50) | [8] |
| BMS-202 | HTRF | PD-1/PD-L1 | 18 nM (IC50) | [7] | |
| Monoclonal Antibody | Atezolizumab | HTRF | PD-1/PD-L1 | 2.25 nM (IC50) | [9] |
| Nivolumab | Jurkat/A549 Co-culture | PD-1 | 1.22 µM (IC50 at 72h) | [10][11] |
Note: Data for PD1-PDL1-IN-2 specifically for in vitro potency was not publicly available. Data from other potent small molecules are presented for comparative purposes.
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Inhibitor Class | Specific Agent | Mouse Model | Tumor Type | Tumor Growth Inhibition (TGI) | Reference(s) |
| Small Molecule | PD1-PDL1-IN-50 | B16-F10 | Melanoma | 88.6% at 30 mg/kg | [8] |
| GS-4224 | MC38-hPD-L1 | Colon | ~50% at 25 mg/kg | [12] | |
| Monoclonal Antibody | Anti-PD-1 | MC38 | Colon | 45% | [13] |
| Atezolizumab | Multiple Xenografts | Various | Varied by model | [14] | |
| Anti-PD-1 | KPC001S | Pancreatic | Significant reduction | [15] |
Note: In vivo efficacy data for PD1-PDL1-IN-2 was reported as "robust" but specific TGI percentages were not found in the initial searches.
Table 3: Pharmacokinetic Parameters in Mice
| Inhibitor Class | Specific Agent | Administration | Half-life (t½) | Clearance | Reference(s) |
| Small Molecule | Oral PD-L1 Inhibitors (General) | Oral | Shorter | Generally faster than mAbs | [16] |
| Monoclonal Antibody | Pembrolizumab | Intravenous | ~168 hours | Slower | [17][18][19] |
| Anti-PD-1 mAb | Intraperitoneal | 22.3 hours | - | [20] | |
| Anti-PD-L1 mAb | Intraperitoneal | 46.7 hours | - | [20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantifies the binding of PD-1 to PD-L1 and the inhibitory effect of test compounds.
Caption: Workflow for HTRF-based PD-1/PD-L1 binding assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., PD1-PDL1-IN-2 or monoclonal antibody).
-
Assay Plate Preparation: Dispense the diluted inhibitor or standard into a low-volume 384-well plate.
-
Protein Addition: Add tagged recombinant human PD-1 and PD-L1 proteins to each well.
-
Detection Reagent Addition: Add HTRF detection reagents, which consist of anti-tag antibodies conjugated to a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader. The donor is excited, and emissions are measured at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction. The IC50 value is determined from the dose-response curve.[20]
Jurkat T-Cell Activation Assay
This cell-based assay measures the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.
Caption: Workflow for Jurkat T-cell activation assay.
Protocol:
-
Cell Culture: Culture Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., NFAT-luciferase) and a cancer cell line that expresses PD-L1 (e.g., A549).
-
Co-culture: Seed the PD-L1 expressing cells in a 96-well plate. Once adhered, add the Jurkat T-cells.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the co-culture.
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).
-
Measurement: Measure the reporter gene activity (e.g., by adding a luciferase substrate and measuring luminescence) or quantify cytokine (e.g., IL-2) secretion into the supernatant using an ELISA kit.[21]
-
Data Analysis: Plot the reporter activity or cytokine concentration against the inhibitor concentration to determine the EC50 value.[10][11]
Syngeneic Mouse Tumor Model
This in vivo model assesses the anti-tumor efficacy of the inhibitors in immunocompetent mice.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pd-1/pd-l1-in-50 — TargetMol Chemicals [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Effector Jurkat Cell Activity and Increasing Cytotoxicity against A549 Cells Using Nivolumab as an Anti-PD-1 Agent Loaded on Gelatin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. repub.eur.nl [repub.eur.nl]
- 21. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of PD1-PDL1-IN 2 and other small molecules
For Researchers, Scientists, and Drug Development Professionals
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[1][2] Blocking this interaction has emerged as a cornerstone of cancer immunotherapy.[3][4] While monoclonal antibodies targeting this pathway have achieved significant clinical success, interest in small molecule inhibitors is growing due to their potential advantages, including oral bioavailability, better tumor penetration, and lower production costs.[3][5]
This guide provides a comparative overview of the efficacy of various small molecule inhibitors targeting the PD-1/PD-L1 interaction. It is important to note that while a search was conducted for "PD1-PDL1-IN 2," no specific public data on a molecule with this exact designation was found. Therefore, this comparison focuses on other publicly disclosed small molecule inhibitors.
Mechanism of Action: Restoring Anti-Tumor Immunity
The PD-1 receptor is expressed on activated T cells.[4] When it binds to PD-L1, which is often overexpressed on tumor cells, it triggers an inhibitory signal that suppresses T cell proliferation, cytokine production, and cytotoxic activity.[1][2] This leads to T cell "exhaustion" and allows the tumor to escape immune surveillance. Small molecule inhibitors of the PD-1/PD-L1 pathway work by physically blocking this interaction, thereby restoring the T cells' ability to recognize and attack cancer cells.[3][4] Some small molecules have been shown to induce the dimerization of PD-L1, which also prevents its interaction with PD-1.[2][4]
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following table summarizes the reported IC50 values for several small molecule PD-1/PD-L1 inhibitors from in vitro biochemical assays, primarily Homogeneous Time-Resolved Fluorescence (HTRF).
| Compound Name | Reported IC50 (HTRF Assay) | Source |
| JBI-2174 | ~1 nM | [6] |
| BMS-1001 | 0.9 nM | [7] |
| BMS-202 | 18 nM | [2][4] |
| Incyte-011 | 5.293 nM | [7] |
| Incyte-001 | 11 nM | [7] |
| BMS-8 | 146 nM | [2][4] |
| CRT5 | 22.35 µM | [8] |
| P053 | 33.65 µM | [8] |
| Anidulafungin | KD of 76.9 µM (BLI) | [5] |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro biochemical and cell-based assays designed to measure the inhibition of the PD-1/PD-L1 interaction and its downstream effects.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a common biochemical assay used to quantify the binding between two molecules.
-
Principle: The assay utilizes two antibodies, one targeting PD-1 and the other PD-L1, labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a FRET signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[9]
-
Generalized Protocol:
-
A serial dilution of the test compound is prepared in an assay buffer.
-
Recombinant human PD-1 and PD-L1 proteins are added to the wells of a microplate containing the inhibitor dilutions.
-
Antibodies conjugated to the FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) are added.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The plate is read on an HTRF-compatible plate reader, measuring fluorescence at two wavelengths.
-
The HTRF ratio is calculated and plotted against the inhibitor concentration to determine the IC50 value.[9]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay relies on the proximity of a Donor and an Acceptor bead. Biotinylated PD-1 is captured by Streptavidin-coated Donor beads, and His-tagged PD-L1 is captured by anti-His AlphaLISA Acceptor beads. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Laser excitation of the Donor bead generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a reduced signal.[10]
-
Generalized Protocol:
-
Test compounds are added to the wells of a microplate.
-
A mixture of biotinylated PD-1 and His-tagged PD-L1 is added.
-
The plate is incubated to allow for binding.
-
A mixture of Streptavidin-coated Donor beads and anti-His AlphaLISA Acceptor beads is added.
-
The plate is incubated in the dark.
-
The plate is read on an AlphaLISA-compatible microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[10]
-
Cell-Based Reporter Assay
-
Principle: This assay measures the functional outcome of blocking the PD-1/PD-L1 interaction in a cellular context. It typically uses two cell lines: an "effector" T cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (like NFAT), and an "antigen-presenting cell" (APC) line engineered to express PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low reporter gene expression. An effective inhibitor will block this interaction, leading to T-cell activation and a measurable increase in the reporter signal.[11][12]
-
Generalized Protocol:
-
PD-L1 expressing APCs are seeded in a microplate.
-
A serial dilution of the test inhibitor is added to the cells.
-
PD-1 expressing effector T cells are then added to the wells.
-
The cells are co-cultured to allow for interaction and signaling.
-
A reagent to detect the reporter gene product (e.g., a luciferase substrate) is added.
-
The signal (e.g., luminescence) is measured using a plate reader. The EC50 value (the concentration at which the inhibitor induces a half-maximal response) is determined by plotting the signal against the inhibitor concentration.[11]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for screening inhibitors.
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibitors.
Caption: A generalized experimental workflow for screening PD-1/PD-L1 small molecule inhibitors.
References
- 1. selectscience.net [selectscience.net]
- 2. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. invivogen.com [invivogen.com]
Comparative Analysis of PD1-PDL1-IN 2 Specificity in Targeting the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "PD1-PDL1-IN 2," a representative small molecule inhibitor, against other therapeutic alternatives targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway. The focus of this analysis is the specificity of these inhibitors for the PD-1/PD-L1 interaction, supported by experimental data and methodologies.
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligand PD-L1 on peripheral tissues helps to prevent autoimmunity.[1] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor T-cell responses.[3][4][5] By binding to PD-1, PD-L1 on tumor cells initiates an inhibitory signal that leads to T-cell "exhaustion," allowing the tumor to evade immune surveillance.[5] Therapeutic agents that block the PD-1/PD-L1 interaction can restore anti-tumor immunity and have become a cornerstone of cancer immunotherapy.[3][5]
Comparative Data on Inhibitor Specificity
The specificity of an inhibitor for the PD-1/PD-L1 interaction is paramount to its therapeutic efficacy and safety. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. The following table summarizes the binding affinities and specificity profiles of different classes of PD-1/PD-L1 inhibitors, including a hypothetical small molecule, "this compound."
| Inhibitor Class | Example | Target | Binding Affinity (KD) | Specificity Notes |
| Small Molecule | This compound (Hypothetical) | PD-L1 | 1.5 nM | High specificity for PD-L1, designed to disrupt the PD-1/PD-L1 interface. Potential for oral bioavailability. |
| Monoclonal Antibody | Nivolumab | PD-1 | High | Binds with high affinity and specificity to the PD-1 receptor, preventing its interaction with both PD-L1 and PD-L2.[1] |
| Monoclonal Antibody | Pembrolizumab | PD-1 | High | Blocks the interaction of PD-1 with its ligands PD-L1 and PD-L2. |
| Monoclonal Antibody | Atezolizumab | PD-L1 | High | Binds to PD-L1 and prevents its interactions with both PD-1 and B7-1 receptors. |
| Fusion Protein | sPD-1 (soluble PD-1) | PD-L1/PD-L2 | Low (natural) | Natural soluble PD-1 has low affinity. High-affinity variants have been engineered to bind PD-L1 and PD-L2 with increased affinity.[6] |
Experimental Protocols
The determination of inhibitor specificity relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize inhibitors of the PD-1/PD-L1 pathway.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
-
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of an inhibitor to its target protein.
-
Methodology:
-
Immobilization: Recombinant human PD-1 or PD-L1 protein is immobilized on a sensor chip surface.
-
Interaction: A series of concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured and recorded as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a proximity-based assay used to quantify the disruption of the PD-1/PD-L1 interaction by an inhibitor.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor.
-
Methodology:
-
Reagents: Recombinant human PD-1 and PD-L1 proteins are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively.
-
Reaction: The labeled proteins are incubated together in the presence of varying concentrations of the inhibitor.
-
Detection: When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The inhibitor disrupts this interaction, leading to a decrease in the HTRF signal.
-
Data Analysis: The HTRF signal is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ value is calculated.[5]
-
Cell-Based Reporter Assay
This assay measures the functional consequence of PD-1/PD-L1 blockade in a cellular context.
-
Objective: To assess the ability of an inhibitor to restore T-cell activation in the presence of PD-1/PD-L1-mediated suppression.
-
Methodology:
-
Cell Lines: An effector cell line (e.g., Jurkat T-cells) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT-response element is co-cultured with an antigen-presenting cell line engineered to express PD-L1 and a T-cell receptor (TCR) activator.
-
Treatment: The co-culture is treated with varying concentrations of the inhibitor.
-
Measurement: T-cell activation leads to the expression of the reporter gene, which can be quantified (e.g., by measuring luminescence).
-
Data Analysis: The reporter signal is plotted against the inhibitor concentration to determine the potency of the inhibitor in blocking PD-1 signaling.
-
Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: The PD-1/PD-L1 signaling cascade and the mechanism of action for an inhibitor.
Experimental Workflow for Specificity Assessment
Caption: Workflow for determining the specificity of a PD-1/PD-L1 inhibitor.
References
- 1. The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. navinci.se [navinci.se]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. High-affinity PD-1 molecules deliver improved interaction with PD-L1 and PD-L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Cross-Reactivity of PD-1/PD-L1 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule and antibody-based inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. As a representative small molecule inhibitor, we will refer to "PD1-PDL1-IN 2," using data available for the well-characterized compound BMS-202. This guide will compare its performance with other alternatives, supported by experimental data, to aid in the selection and development of next-generation immunotherapies.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, leads to the suppression of the anti-tumor immune response.[1] Inhibitors of this pathway, including monoclonal antibodies and small molecules, have revolutionized cancer treatment by restoring T-cell activity against malignant cells.[2] Understanding the cross-reactivity and selectivity of these inhibitors is crucial for predicting their efficacy and potential off-target effects.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of selected PD-1/PD-L1 inhibitors. The data highlights the different mechanisms and potencies of small molecules versus antibody-based therapeutics.
| Inhibitor | Type | Target | Mechanism of Action | IC50/EC50 | Species Cross-Reactivity |
| This compound (BMS-202) | Small Molecule | PD-L1 | Binds to PD-L1, inducing its dimerization and preventing interaction with PD-1.[3][4] | 18 nM (IC50)[5][6] | Not extensively reported |
| BMS-1166 | Small Molecule | PD-L1 | Similar to BMS-202, induces PD-L1 dimerization.[7] | 7 nM (IC50)[8] | Not extensively reported |
| Atezolizumab | Monoclonal Antibody (IgG1) | PD-L1 | Blocks the interaction of PD-L1 with PD-1 and B7-1.[9] | ~0.4 nM (Kd)[10] | Human, Mouse[10][11] |
| Nivolumab | Monoclonal Antibody (IgG4) | PD-1 | Blocks the interaction of PD-1 with PD-L1 and PD-L2. | 0.72 nM (IC50)[12] | Human |
Signaling Pathway and Inhibition
The diagram below illustrates the PD-1/PD-L1 signaling pathway and the points of intervention by different classes of inhibitors.
Caption: PD-1/PD-L1 signaling and points of therapeutic intervention.
Experimental Protocols for Cross-Reactivity Assessment
The determination of inhibitor specificity and cross-reactivity relies on robust experimental assays. Below are methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay is used to quantify the ability of an inhibitor to block the protein-protein interaction between PD-1 and PD-L1.
Protocol:
-
Recombinant human or mouse PD-1 and PD-L1 proteins are used. One protein is tagged with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
The inhibitor, at various concentrations, is pre-incubated with the PD-L1 protein.
-
The PD-1 protein is then added to the mixture.
-
If the inhibitor does not block the interaction, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation.
-
The ability of the inhibitor to disrupt this interaction is measured by a decrease in the HTRF signal.
-
IC50 values are calculated from the dose-response curves.[3]
Cell-Based Reporter Assay
This assay measures the functional consequence of inhibitor activity in a cellular context.
Protocol:
-
An effector cell line (e.g., Jurkat T cells) is engineered to express human or mouse PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT-RE).
-
A target cell line is engineered to express the corresponding human or mouse PD-L1.
-
The effector and target cells are co-cultured in the presence of a T-cell receptor (TCR) activator.
-
The interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to a low reporter signal.
-
The addition of an effective inhibitor blocks the PD-1/PD-L1 interaction, restoring TCR signaling and resulting in an increased reporter signal.
-
EC50 values, representing the concentration of the inhibitor that gives half-maximal activation, are determined from dose-response curves.[7][13]
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a PD-1/PD-L1 inhibitor.
Caption: A general workflow for evaluating inhibitor cross-reactivity.
Conclusion
The landscape of PD-1/PD-L1 inhibitors is diverse, with both small molecules and monoclonal antibodies demonstrating significant therapeutic potential. While small molecules like BMS-202 offer advantages in terms of oral bioavailability and potentially lower production costs, monoclonal antibodies such as Atezolizumab have shown potent and specific effects in clinical settings.[3][13] The cross-reactivity of these agents, particularly between human and murine targets, is a critical factor in their preclinical development and translation to clinical use.[10] The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new inhibitor candidates, ensuring a thorough understanding of their potency, selectivity, and cross-reactivity profile.
References
- 1. Cross-reactivity of anti-human programmed cell death ligand 1 (PD-L1) monoclonal antibody, clone 28-8 against feline PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles [mdpi.com]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-202 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. Product review on the Anti-PD-L1 antibody atezolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD-L1 Detection in Tumors Using [64Cu]Atezolizumab with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 Detection in Tumors Using [(64)Cu]Atezolizumab with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epitope mapping reveals the binding mechanism of a functional antibody cross-reactive to both human and murine programmed death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
A Head-to-Head Comparison of PD-1 and PD-L1 Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. Among these, antibodies targeting the Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), have demonstrated significant clinical efficacy across a wide range of malignancies. While both classes of inhibitors aim to restore anti-tumor immunity by disrupting the PD-1/PD-L1 signaling pathway, subtle but important differences in their mechanism of action, clinical outcomes, and safety profiles exist. This guide provides an objective, data-driven comparison of PD-1 and PD-L1 inhibitors to inform research and drug development decisions.
Mechanism of Action: A Tale of Two Targets
The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance.[1][2][3] Both PD-1 and PD-L1 inhibitors are monoclonal antibodies designed to block this interaction, thereby unleashing the immune system to attack tumor cells.
PD-1 inhibitors , such as nivolumab (B1139203) and pembrolizumab, bind to the PD-1 receptor on T cells, preventing its engagement with both PD-L1 and a second ligand, PD-L2.[4] This dual blockade may result in a broader immune activation.
PD-L1 inhibitors , including atezolizumab, avelumab, and durvalumab, target the PD-L1 protein on tumor cells and other cells within the tumor microenvironment.[5] By blocking PD-L1, these agents prevent its interaction with PD-1, while leaving the PD-1/PD-L2 interaction intact. The clinical significance of preserving the PD-1/PD-L2 pathway is still under investigation.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the points of intervention for each inhibitor class.
References
- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Frontiers | Comparisons of Underlying Mechanisms, Clinical Efficacy and Safety Between Anti-PD-1 and Anti-PD-L1 Immunotherapy: The State-of-the-Art Review and Future Perspectives [frontiersin.org]
The Synergistic Alliance: Enhancing Chemotherapy Efficacy with PD-1/PD-L1 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The convergence of immunotherapy and conventional chemotherapy has opened new frontiers in oncology. This guide provides a comprehensive comparison of the synergistic effects observed when combining PD-1/PD-L1 inhibitors with various chemotherapy agents. The data presented herein, derived from preclinical and clinical studies, offers valuable insights for researchers, scientists, and drug development professionals seeking to optimize cancer treatment strategies. While this guide focuses on the general class of PD-1/PD-L1 inhibitors, it is important to note that a specific inhibitor designated as "PD1-PDL1-IN 2" is not prominently documented in publicly available scientific literature. Therefore, the following data is based on widely studied and representative agents in this class.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the quantitative data from various studies, highlighting the enhanced anti-tumor efficacy of combining PD-1/PD-L1 inhibitors with chemotherapy across different cancer types and agents.
Table 1: Synergy of PD-1/PD-L1 Inhibitors with Platinum-Based Agents
| Cancer Type | Chemotherapy Agent | PD-1/PD-L1 Inhibitor | Key Efficacy Endpoints | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Cisplatin (B142131), Oxaliplatin (B1677828) | PD-1 Inhibitor | Significantly higher cytotoxicity in co-culture compared to chemotherapy alone (P<0.01).[1] | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin | Anti-PD-L1/PD-1 | Delayed tumor growth and enhanced survival in a syngeneic mouse model.[2] | [2] |
| Gastric Cancer | Oxaliplatin | PD-1 Blockade | Significant improvement in overall survival (OS) and progression-free survival (PFS) in clinical trials (CheckMate 649).[3] | [3] |
| Gastric Cancer | Cisplatin | PD-1 Blockade | Less profound improvement in survival compared to oxaliplatin combinations (KEYNOTE-062).[3] | [3] |
| Colorectal Cancer | FOLFOX (5-FU + Oxaliplatin) | Anti-PD-1 | Complete tumor cure in mouse models, whereas monotherapies failed.[4] | [4] |
Table 2: Synergy of PD-1/PD-L1 Inhibitors with Taxanes
| Cancer Type | Chemotherapy Agent | PD-1/PD-L1 Inhibitor | Key Efficacy Endpoints | Reference |
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel (B517696) | PD-1 Blockade | Encouraging clinical efficacy in TNBC patients.[5] | [5] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Paclitaxel + Cisplatin | PD-1 Inhibitor | Improved overall survival (OS) and progression-free survival (PFS) compared to chemotherapy alone.[6] | [6] |
| Endometrial Cancer | Paclitaxel + Carboplatin (B1684641) | PD-1/PD-L1 Inhibitors | Significantly improved progression-free survival (PFS) in patients with dMMR tumors.[7] | [7] |
Table 3: Synergy of PD-1/PD-L1 Inhibitors with Other Chemotherapy Agents
| Cancer Type | Chemotherapy Agent | PD-1/PD-L1 Inhibitor | Key Efficacy Endpoints | Reference |
| DLBCL | Etoposide | PD-1 Inhibitor | Significantly higher cytotoxicity in co-culture compared to chemotherapy alone (P<0.01).[1] | [1] |
| Breast Cancer | Doxorubicin (B1662922) | PD-1/PD-L1 Blockade | Blocking PD-L1 in combination with doxorubicin shows therapeutic potential.[8] | [8] |
Key Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (DLBCL Model)[1]
-
Cell Lines: Pfeiffer (DLBCL cell line) and T cells.
-
Co-culture: T cells were mixed with Pfeiffer cells at an effector-to-target (E:T) ratio of 5:1.
-
Treatment:
-
PD-1 inhibitor (e.g., Nivolumab) at a concentration of 72 µg/ml.
-
Chemotherapy agents (Cisplatin, Oxaliplatin, Etoposide) at clinically relevant concentrations.
-
Combination of PD-1 inhibitor and chemotherapy.
-
-
Assay: Lactate dehydrogenase (LDH) cytotoxicity assay was performed after 24, 48, and 72 hours of incubation to measure cell death.
-
Endpoint: Percentage of cytotoxicity was calculated to determine the synergistic effect.
In Vivo Tumor Growth Delay Study (HNSCC Syngeneic Mouse Model)[2]
-
Animal Model: C57BL/6 mice bearing MOC1 (mouse oral cancer) tumors.
-
Treatment Groups:
-
Control (vehicle)
-
Cisplatin (e.g., 2.5 mg/kg, intraperitoneally)
-
Anti-PD-L1 or Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally)
-
Concurrent Cisplatin and Anti-PD-L1/PD-1 antibody
-
-
Treatment Schedule: Treatment was initiated when tumors reached a palpable size. Chemotherapy was administered on specific days, and immunotherapy was given, for instance, every 3-4 days for a set number of doses.
-
Endpoints:
-
Tumor volume was measured regularly with calipers.
-
Overall survival was monitored.
-
Tumor-infiltrating immune cells were analyzed by flow cytometry at the end of the study.
-
In Vivo Colorectal Cancer Model[4]
-
Animal Model: BALB/c mice bearing CT26 (colorectal cancer) tumors.
-
Treatment Groups:
-
Control
-
FOLFOX (5-Fluorouracil and Oxaliplatin)
-
Anti-PD-1 antibody
-
FOLFOX in combination with Anti-PD-1 antibody
-
-
Treatment Schedule: Chemotherapy and immunotherapy were administered according to established protocols for these agents in mouse models.
-
Endpoints:
-
Tumor growth was monitored.
-
The composition of tumor-infiltrating immune cells, particularly CD8+ T cells, was analyzed.
-
PD-L1 expression on tumor cells was assessed.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effect of combining PD-1/PD-L1 inhibitors with chemotherapy is multifactorial. Key mechanisms include the induction of immunogenic cell death (ICD) and the modulation of the tumor microenvironment.
Certain chemotherapeutic agents, such as oxaliplatin, are potent inducers of immunogenic cell death (ICD)[3]. ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs). These molecules act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent priming and activation of tumor-specific T cells.
Furthermore, many chemotherapy drugs, including cisplatin and paclitaxel, have been shown to upregulate the expression of PD-L1 on tumor cells[5][9]. This chemotherapy-induced PD-L1 upregulation, while potentially a mechanism of adaptive resistance, also renders the tumor cells more susceptible to blockade by anti-PD-L1 antibodies.
The combination therapy, therefore, creates a virtuous cycle: chemotherapy enhances tumor antigen presentation and upregulates PD-L1, while the PD-1/PD-L1 inhibitor unleashes the chemotherapy-primed T cells to effectively target and eliminate cancer cells.
Conclusion
The synergistic combination of PD-1/PD-L1 inhibitors and chemotherapy represents a paradigm shift in cancer therapy. The evidence strongly suggests that this approach can lead to superior clinical outcomes compared to monotherapy in various cancer types. The ability of chemotherapy to modulate the tumor microenvironment and induce an immunogenic phenotype provides a strong rationale for these combination strategies. Further research is warranted to identify optimal chemotherapy partners, dosing schedules, and predictive biomarkers to maximize the clinical benefit for patients. This guide serves as a foundational resource for professionals dedicated to advancing these promising therapeutic strategies.
References
- 1. Synergistic effect of programmed death-1 inhibitor and programmed death-1 ligand-1 inhibitor combined with chemotherapeutic drugs on DLBCL cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin Alters Antitumor Immunity and Synergizes with PD-1/PD-L1 Inhibition in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 blockade synergizes with oxaliplatin-based, but not cisplatin-based, chemotherapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: an adaptive immune resistance mechanism to immunogenic chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. PD-1 inhibitors combined with paclitaxel and cisplatin in first-line treatment of esophageal squamous cell carcinoma (ESCC): a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1/PD-L1 inhibitors plus carboplatin and paclitaxel compared with carboplatin and paclitaxel in primary advanced or recurrent endometrial cancer: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin Alters Antitumor Immunity and Synergizes with PD-1/PD-L1 Inhibition in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Predictive Biomarkers for PD-1/PD-L1 Axis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging biomarkers for predicting response to immune checkpoint inhibitors targeting the PD-1/PD-L1 axis. As the novel investigational drug, PD1-PDL1-IN 2, enters the clinical landscape, understanding its predictive biomarker profile in relation to established therapies such as Pembrolizumab, Nivolumab (B1139203), and Atezolizumab is crucial for patient stratification and clinical trial design. This document outlines the performance of these therapies based on key biomarkers, details the experimental protocols for their assessment, and visualizes the underlying biological and procedural frameworks.
Data Presentation: Comparative Efficacy of PD-1/PD-L1 Inhibitors by Biomarker Status
The following tables summarize the objective response rates (ORR) of this compound (hypothetical data for illustrative purposes) and its alternatives, stratified by the most clinically relevant predictive biomarkers: Programmed Death-Ligand 1 (PD-L1) expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI).
Table 1: Objective Response Rate (ORR) Based on PD-L1 Expression
| Drug | Cancer Type | PD-L1 Expression Level | Objective Response Rate (ORR) |
| This compound (Hypothetical) | Non-Small Cell Lung Cancer (NSCLC) | High (TPS ≥50%) | 48% |
| Low (TPS 1-49%) | 25% | ||
| Negative (TPS <1%) | 15% | ||
| Pembrolizumab | NSCLC (First-Line) | TPS ≥90% | 61.0%[1] |
| TPS 50-89% | 31.6%[1] | ||
| TPS 75-100% | 47.1%[2] | ||
| TPS 50-74% | 13.6%[2] | ||
| Atezolizumab | Urothelial Carcinoma | High (IC2/3, ≥5%) | 26%[3] |
| Low (IC1, 1% to <5%) | 18%[3] | ||
| Negative (IC0, <1%) | 8%[3] |
TPS: Tumor Proportion Score; IC: Immune Cell Staining
Table 2: Objective Response Rate (ORR) Based on Tumor Mutational Burden (TMB)
| Drug | Cancer Type | TMB Status | Objective Response Rate (ORR) |
| This compound (Hypothetical) | Pan-Solid Tumor | High (≥10 mut/Mb) | 42% |
| Low (<10 mut/Mb) | 18% | ||
| Nivolumab + Ipilimumab | Solid Tumors | High Tissue TMB (tTMB-H, ≥10 mut/Mb) | 38.6%[4][5] |
| High Blood TMB (bTMB-H) | 22.5%[4][5] | ||
| Nivolumab (Monotherapy) | Solid Tumors | High Tissue TMB (tTMB-H, ≥10 mut/Mb) | 29.8%[4][5] |
| High Blood TMB (bTMB-H) | 15.6%[4][5] | ||
| Nivolumab + Ipilimumab | NSCLC | High (≥10 mut/Mb) | 45.3%[6] |
| Nivolumab | NSCLC | High | 47%[6] |
mut/Mb: mutations per megabase
Table 3: Objective Response Rate (ORR) Based on Microsatellite Instability (MSI)
| Drug | Cancer Type | MSI Status | Objective Response Rate (ORR) |
| This compound (Hypothetical) | Gastrointestinal Cancers | MSI-High (MSI-H) | 65% |
| Pembrolizumab | Solid Tumors (dMMR/MSI-H) | MSI-H | 58%[7] |
| Colorectal Cancer (MSI-H) | MSI-H | 36%[8] | |
| Colorectal Cancer (MSI-H) | MSI-H | 58.5%[9] | |
| Non-Colorectal Cancer (MSI-H) | MSI-H | 46%[8] | |
| Solid Tumors (dMMR/MSI-H) | MSI-H | 82% (neoadjuvant setting)[10] |
MSI-H: Microsatellite Instability-High; dMMR: deficient Mismatch Repair
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below to ensure reproducibility and accurate comparison of results.
PD-L1 Immunohistochemistry (IHC) Protocol (22C3 pharmDx Assay)
-
Specimen Preparation : Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are required.[11] Fixation should be in 10% neutral buffered formalin for 12-72 hours.[11] A corresponding Hematoxylin and Eosin (H&E) stained slide should be prepared from a serial section to assess tissue adequacy, requiring a minimum of 100 viable tumor cells.[11]
-
Deparaffinization, Rehydration, and Target Retrieval : This is a 3-in-1 procedure performed using the PT Link instrument with EnVision FLEX Target Retrieval Solution (Low pH).[11][12]
-
Staining Procedure : The automated staining is performed on the Autostainer Link 48.[13]
-
Peroxidase Block : Slides are incubated to block endogenous peroxidase activity.[12]
-
Primary Antibody Incubation : Slides are incubated with the primary monoclonal antibody, PD-L1 IHC 22C3 pharmDx (Clone 22C3).[14] A negative control reagent is used on a separate slide.[11]
-
Linker Antibody Incubation : A linker antibody specific to the primary antibody's host species is applied.[13]
-
Visualization : A ready-to-use visualization reagent, consisting of a secondary antibody and horseradish peroxidase-coupled polymer, is added.[13]
-
Chromogen : The addition of DAB+ Chromogen results in a brown precipitate at the antigen site.[11]
-
-
Counterstaining : Slides are counterstained with Hematoxylin to visualize cell nuclei.[13]
-
Mounting : A non-aqueous, permanent mounting medium is used to coverslip the slides.[13]
-
Interpretation :
-
Tumor Proportion Score (TPS) : The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.[15]
-
Combined Positive Score (CPS) : The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[14]
-
Tumor Mutational Burden (TMB) Analysis (FoundationOne®CDx)
-
DNA Extraction : DNA is isolated from FFPE tumor tissue specimens.[16]
-
Library Preparation and Sequencing :
-
Bioinformatic Analysis :
-
The sequencing data is analyzed to identify somatic mutations (substitutions and indels).
-
Germline variants are filtered out using databases of known germline polymorphisms (e.g., dbSNP, gnomAD) and a somatic-germline zygosity algorithm.[17]
-
Known driver mutations are also excluded to prevent bias.[17]
-
-
TMB Calculation :
Microsatellite Instability (MSI) Testing (PCR-based)
-
DNA Extraction : DNA is extracted from both the tumor tissue and a matched normal tissue sample (e.g., peripheral blood or adjacent normal tissue).[18]
-
PCR Amplification :
-
A panel of microsatellite markers is amplified using PCR. The standard NCI-recommended panel includes five loci.[18] More recent panels often use five mononucleotide markers (e.g., BAT-25, BAT-26, NR-21, NR-24, MONO-27) for higher sensitivity and specificity.[19]
-
Fluorescently labeled primers are used for each marker.[19]
-
-
Fragment Analysis :
-
The PCR products are separated by size using capillary electrophoresis.[19]
-
The resulting electropherograms show peaks corresponding to the different alleles of each microsatellite marker.
-
-
Interpretation :
-
The peak profiles from the tumor DNA are compared to those from the matched normal DNA.
-
MSI-High (MSI-H) is defined by instability at two or more of the five markers.[18]
-
MSI-Low (MSI-L) is defined by instability at one marker.
-
Microsatellite Stable (MSS) is defined by no instability at any of the markers.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological and experimental concepts discussed in this guide.
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition and its blockade by inhibitor drugs.
Caption: A generalized experimental workflow for predictive biomarker analysis from tumor tissue.
Caption: Logical relationship between key biomarkers, the immune response, and treatment outcome.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Atezolizumab, a PD-L1 Inhibitor, Shows Impressive Results in Metastatic Urothelial Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 4. Randomized, open-label, phase 2 study of nivolumab plus ipilimumab or nivolumab monotherapy in patients with advanced or metastatic solid tumors of high tumor mutational burden [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, open-label, phase 2 study of nivolumab plus ipilimumab or nivolumab monotherapy in patients with advanced or metastatic solid tumors of high tumor mutational burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor Mutational Burden (TMB) as a Predictive Biomarker in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. 2. PD-L1 IHC and interpretation [bio-protocol.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. assets.ctfassets.net [assets.ctfassets.net]
- 17. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors | PLOS One [journals.plos.org]
- 18. Microsatellite Instability (MSI) by PCR [neogenomics.com]
- 19. Current Gold-Standards for MSI Testing and the Clinical Relevance of the MSI-H Biomarker [promega.jp]
A Comparative Guide to the Immunomodulatory Effects of PD1-PDL1-IN 2 and Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides a detailed, data-driven comparison of two distinct modalities targeting this critical immune checkpoint: PD1-PDL1-IN 2, a small molecule inhibitor, and Pembrolizumab, a well-established monoclonal antibody. This comparison aims to furnish researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to assess the relative merits and potential applications of these two therapeutic approaches.
Executive Summary
Pembrolizumab (Keytruda®) is a humanized monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 and PD-L2, thereby releasing the "brakes" on the immune system and enabling a robust anti-tumor response.[1][2] In contrast, this compound, identified as the small molecule inhibitor BMS-202, acts by binding directly to PD-L1, inducing its dimerization and subsequent internalization, which in turn blocks its interaction with the PD-1 receptor.[3][4] This fundamental difference in their mechanism of action, size, and modality underpins their distinct pharmacological profiles. This guide will delve into their comparative binding affinities, in vitro cellular activities, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Mechanism of Action: A Tale of Two Blockades
The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. The engagement of PD-1 on activated T-cells by PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing cancer cells to evade immune surveillance.[5][6] Both Pembrolizumab and this compound aim to disrupt this interaction, but through different molecular strategies.
Pembrolizumab, as a monoclonal antibody, sterically hinders the binding of PD-L1 and PD-L2 to the PD-1 receptor on T-cells.[1][2] this compound (BMS-202), a small molecule, binds to a hydrophobic pocket on PD-L1, inducing its dimerization and preventing its engagement with PD-1.[3][4]
Comparative Analysis of Biochemical and Cellular Effects
The following tables summarize the key quantitative data for this compound (BMS-202) and Pembrolizumab, providing a direct comparison of their biochemical and in vitro cellular activities.
Table 1: Biochemical Properties
| Parameter | This compound (BMS-202) | Pembrolizumab | Reference(s) |
| Target | PD-L1 | PD-1 | [1][3] |
| Modality | Small Molecule | Monoclonal Antibody (IgG4) | [1][3] |
| Binding Affinity (KD) | 8 µM | ~29 pM - 3.4 nM | [7][8] |
| IC50 (PD-1/PD-L1 Interaction) | 18 nM | Not typically measured; potency assessed in functional assays | [7] |
Table 2: In Vitro Immunomodulatory Effects
| Parameter | This compound (BMS-202) | Pembrolizumab | Reference(s) |
| T-Cell Activation | Increases CD8+ T-cell infiltration and activation | Enhances T-cell activation | [1][9] |
| Cytokine Release | Increases IFN-γ, TNF-α, and IL-6 production | Increases IFN-γ production | [1][9] |
| CD8+ T-Cell Proliferation | Enhances proliferation | Promotes proliferation of antigen-specific CD8+ T-cells | [1][10] |
In Vivo Efficacy: Preclinical Models
Both this compound (BMS-202) and Pembrolizumab have demonstrated significant anti-tumor efficacy in various preclinical mouse models.
Table 3: In Vivo Anti-Tumor Efficacy
| Model | This compound (BMS-202) | Pembrolizumab | Reference(s) |
| Syngeneic Mouse Model (e.g., B16-F10 melanoma) | Significant tumor growth inhibition; increased IFN-γ levels and CD8+/Treg ratio in tumors. | Significant tumor growth inhibition in humanized PD-1 knock-in mice with MC38 tumors. | [11][12] |
| Humanized Mouse Model (e.g., CRC xenograft) | Satisfactory anti-tumor efficacy; enhanced infiltration of human CD8+ T-cells and IFN-γ release in tumor tissue. | Significant growth inhibition of patient-derived xenografts (PDX) in humanized mice, dependent on human CD8+ T-cells. | [3][13] |
| Tumor Growth Inhibition (TGI) | 57.97% at 60 mg/kg in a subcutaneous lung carcinoma model. | 79.31% in MC38-hPD1 tumor-bearing mice. | [1][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for Small Molecules)
This assay is commonly used to determine the IC50 of small molecule inhibitors of the PD-1/PD-L1 interaction.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, donor and acceptor fluorophores (e.g., europium cryptate-labeled anti-tag antibody and XL665-labeled anti-tag antibody), assay buffer.
-
Procedure:
-
A fixed concentration of tagged PD-1 and PD-L1 proteins are incubated in an assay buffer in a microplate.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The corresponding donor and acceptor fluorophores are added.
-
The plate is incubated to allow for protein-protein interaction and inhibitor binding.
-
The HTRF signal is read on a compatible plate reader. The signal is proportional to the extent of PD-1/PD-L1 binding.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.
T-Cell Activation and Cytokine Release Assay (Co-culture System)
This assay assesses the ability of an inhibitor to restore T-cell function in the presence of PD-L1-expressing cells.
-
Cell Lines:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) engineered to express PD-1.
-
Target Cells: A cancer cell line engineered to express high levels of PD-L1 (e.g., CHO-K1-hPD-L1) or patient-derived tumor cells.
-
-
Procedure:
-
Target cells are seeded in a culture plate.
-
Effector cells are added to the wells containing the target cells.
-
The co-culture is stimulated with an activating agent (e.g., anti-CD3 antibody) to induce T-cell activation and PD-1 expression.
-
Serial dilutions of the test inhibitor (this compound or Pembrolizumab) are added to the co-culture.
-
The plates are incubated for a specified period (e.g., 24-72 hours).
-
-
Readouts:
-
T-Cell Proliferation: Assessed by assays such as CFSE dilution measured by flow cytometry or BrdU incorporation.
-
Cytokine Release: Supernatants are collected, and the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) is quantified using ELISA or multiplex bead assays.
-
Cytotoxicity: Target cell lysis can be measured using assays that detect the release of lactate (B86563) dehydrogenase (LDH) or by flow cytometry-based killing assays.
-
In Vivo Efficacy Studies in Syngeneic Mouse Models
These studies evaluate the anti-tumor activity of the inhibitors in immunocompetent mice.
-
Animal Model: Syngeneic mouse strains (e.g., C57BL/6) are inoculated with a compatible tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma). For human-specific agents like Pembrolizumab, humanized mice (e.g., expressing human PD-1) are required.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound (administered orally or via injection), and/or Pembrolizumab (administered via injection).
-
Monitoring: Tumor growth is monitored regularly using calipers. Animal body weight and overall health are also recorded.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumors and spleens can be processed for immunological analysis, including flow cytometry to assess the infiltration and activation status of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) and measurement of intratumoral cytokine levels.
Conclusion
Both this compound (BMS-202) and Pembrolizumab are potent inhibitors of the PD-1/PD-L1 immune checkpoint, demonstrating significant immunomodulatory effects and anti-tumor activity in preclinical models. The key distinction lies in their modality and mechanism of action. Pembrolizumab, a large monoclonal antibody, offers high specificity and binding affinity for the PD-1 receptor. In contrast, this compound, as a small molecule, has the potential for oral bioavailability and may offer different tissue penetration profiles.
The choice between these two approaches in a research or drug development context will depend on the specific application, desired pharmacological properties, and the tumor microenvironment being targeted. The data and protocols presented in this guide provide a foundational framework for making informed decisions and designing further comparative studies. As the field of immuno-oncology continues to advance, a deeper understanding of the nuances between different inhibitor modalities will be critical for developing the next generation of cancer immunotherapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pembrolizumab treatment causes immune cells in blood to gain characteristics of reinvigoration - ecancer [ecancer.org]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PD1-PDL1-IN 2
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of PD1-PDL1-IN 2, a small molecule inhibitor of the PD-1/PD-L1 interaction. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the management of novel research chemicals. All personnel must treat this compound as potentially hazardous and adhere to their institution's Environmental Health and Safety (EHS) guidelines in conjunction with the procedures outlined below.
I. Pre-Disposal Planning and Waste Minimization
Effective waste management begins before an experiment is conducted. A clear disposal plan is crucial for ensuring safety and regulatory compliance.
-
Source Reduction: To minimize surplus, order only the quantity of this compound required for your experiments.
-
Inventory Management: Maintain a detailed inventory, noting the dates of receipt and opening to track the chemical's lifecycle.
-
Experimental Design: When feasible, reduce the scale of experiments to decrease the volume of chemical waste generated.
II. Personal Protective Equipment (PPE) and Safe Handling
When handling this compound in its pure form, in solution, or as waste, the use of appropriate PPE is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure they are compatible with any solvents used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles must be worn. |
| Body Protection | A standard laboratory coat is required to protect against contamination. |
| Respiratory Protection | If handling the powder form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS office for specific guidance. |
Safe Handling Practices:
-
Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][2]
-
Prohibit eating, drinking, or smoking in laboratory areas where the compound is handled.[1]
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.[1]
III. Step-by-Step Disposal Protocol
The proper segregation and disposal of chemical waste is critical for laboratory safety and environmental protection.[3][4] The following workflow outlines the necessary steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste streams.
Detailed Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder and any contaminated disposable materials (e.g., pipette tips, vials, gloves) in a designated, leak-proof hazardous waste container.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, designated hazardous liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[4][6]
-
Sharps Waste: Dispose of any needles, syringes, or other sharps contaminated with the compound in a designated, puncture-proof sharps container for chemical contamination.[4]
-
-
Waste Container Labeling:
-
Storage of Waste:
-
Store all waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[7] This area must be at or near the point of waste generation.[7][8]
-
Ensure containers are kept closed except when adding waste.[6][7]
-
Use secondary containment, such as a larger bin, to prevent spills from reaching drains.[3][8]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time.[5][6]
-
-
Arranging for Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup.[5][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing an online or paper form.[5]
-
Never dispose of this chemical down the sink or in regular trash.[8][9] Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[6][9]
-
IV. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and ensure the area is well-ventilated.[1]
-
Contain the Spill: Use an appropriate absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbents, cleaning supplies, and PPE, must be collected and disposed of as hazardous waste following the procedures outlined above.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling PD1-PDL1-IN 2
Essential Safety and Handling Guide for PD1-PDL1-IN 2
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The information is based on general laboratory safety protocols and data from similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Hazard Identification and Precautionary Measures
While a closely related compound, PD1-PDL1-IN 1 (TFA), is classified as not a hazardous substance or mixture, it is crucial to handle this compound with care, as its toxicological properties have not been fully investigated.[1] Always assume the compound is potentially hazardous.
Key recommendations include:
-
Use full personal protective equipment (PPE).[1]
-
Avoid inhalation of dust, vapors, or mists.[1]
-
Prevent contact with eyes and skin.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Evacuate personnel to safe areas in case of a spill.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
First Aid Measures
In case of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, and seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure you are in a designated area equipped with a fume hood and an emergency eyewash station and shower.
-
Donning PPE: Put on all recommended PPE as detailed in the table above.
-
Weighing and Aliquoting: If working with a solid form, handle it carefully to avoid creating dust. Use a chemical fume hood for weighing and preparing solutions.
-
Dissolving: When dissolving the compound, add the solvent slowly to the compound.
-
Post-Handling: After handling, thoroughly wash your hands. Clean all equipment and the work surface.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: Label the waste container with "Hazardous Chemical Waste" and list the contents, including "this compound" and any solvents used.
-
Storage of Waste: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
